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  • Product: (S)-3-Boc-amino-4-phenyl-d5-1-butene
  • CAS: 1217607-65-2

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of (S)-3-Boc-amino-4-phenyl-d5-1-butene: A Technical Guide

Executive Summary: The Strategic Role of Deuterated Chiral Building Blocks In the contemporary landscape of drug discovery, the rational design of pharmacokinetics has become as critical as target binding affinity. (S)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Deuterated Chiral Building Blocks

In the contemporary landscape of drug discovery, the rational design of pharmacokinetics has become as critical as target binding affinity. (S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, isotopically labeled chiral building block that bridges the gap between synthetic peptide chemistry and advanced metabolic engineering.

Derived from L-phenylalanine-d5, this molecule features a terminal alkene, an (S)-configured stereocenter with a Boc-protected amine, and a pentadeuterated (d5) phenyl ring. Its primary utility lies in the synthesis of transition-state isosteres (such as statine analogs for protease inhibitors) and the development of deuterated therapeutics where the Deuterium Kinetic Isotope Effect (DKIE) is leveraged to mitigate cytochrome P450-mediated oxidative degradation ()[1].

Structural Anatomy & Physicochemical Profile

The molecular architecture of (S)-3-Boc-amino-4-phenyl-d5-1-butene is designed for orthogonal reactivity, allowing medicinal chemists to perform complex downstream functionalizations without compromising the integrity of the chiral center or the isotopic label.

  • Terminal Alkene (C1-C2): Acts as a versatile handle for cross-metathesis, hydroboration-oxidation, or dihydroxylation.

  • Chiral Center (C3): The (S)-configuration is strictly conserved from the natural amino acid precursor, ensuring stereospecific interactions in biological systems.

  • Carbamate Protection (Boc): Prevents nucleophilic interference of the primary amine during strong basic or nucleophilic reactions (e.g., Wittig olefination) and is easily cleaved under acidic conditions (TFA/HCl).

  • d5-Phenyl Ring (C4-attached): The substitution of five hydrogen atoms with deuterium significantly lowers the zero-point vibrational energy of the aromatic C-D bonds compared to C-H bonds, erecting a kinetic barrier against aromatic hydroxylation ()[2].

Table 1: Quantitative Physicochemical and Analytical Data
ParameterSpecification / Expected ValueAnalytical Validation Method
Chemical Name (S)-3-Boc-amino-4-phenyl-d5-1-buteneN/A
Molecular Formula C₁₅H₁₆D₅NO₂N/A
Molecular Weight ~252.36 g/mol High-Resolution Mass Spectrometry (HRMS)
Enantiomeric Excess > 98% (S)-enantiomerChiral HPLC (e.g., Chiralpak AD-H column)
Isotopic Enrichment > 98% Atom D¹H-NMR (Absence of aromatic signals at 7.1-7.3 ppm)
Functional Signatures Terminal Alkene, CarbamateFT-IR (C=C at ~1640 cm⁻¹, C=O at ~1700 cm⁻¹)

De Novo Synthesis & Self-Validating Protocol

Synthesizing α-chiral allylic amines requires absolute control over reaction conditions to prevent the epimerization of the highly labile α-proton. The following protocol outlines a robust, self-validating workflow from L-phenylalanine-d5 to the target alkene.

Synthesis SM L-Phe-d5 (Starting Material) Boc Boc-L-Phe-d5 (Protection) SM->Boc Boc2O, NaOH pH 9-10 Weinreb Weinreb Amide (Intermediate) Boc->Weinreb HN(OMe)Me·HCl EDC, HOBt Aldehyde Boc-L-Phe-al-d5 (Reduction) Weinreb->Aldehyde LiAlH4, THF -78°C Product (S)-3-Boc-amino-4-phenyl-d5-1-butene (Target) Aldehyde->Product Ph3P=CH2 KHMDS, 0°C

Caption: Synthetic workflow for (S)-3-Boc-amino-4-phenyl-d5-1-butene from L-phenylalanine-d5.

Step 1: Formation of the Weinreb Amide
  • Procedure: React Boc-L-phenylalanine-d5 (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C to room temperature.

  • Causality & Logic: Direct reduction of an ester to an aldehyde frequently results in over-reduction to the alcohol. The Weinreb amide forms a stable, five-membered chelate intermediate with the metal hydride during the subsequent reduction step. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is quenched, strictly halting the reduction at the aldehyde stage.

  • Validation: TLC monitoring (UV active; ninhydrin negative). LC-MS should confirm the mass of the Weinreb amide intermediate.

Step 2: Controlled Reduction to Boc-L-phenylalaninal-d5
  • Procedure: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C. Slowly add LiAlH₄ (1.1 eq) dropwise. Stir for 1 hour, then quench with a saturated aqueous solution of Rochelle's salt.

  • Causality & Logic: The highly electrophilic nature of the resulting aldehyde makes the α-proton exceptionally acidic and prone to base-catalyzed epimerization. Maintaining a strict -78 °C environment suppresses this pathway, ensuring stereoretention ()[3].

  • Validation: ¹H-NMR must show a sharp singlet at ~9.6 ppm (aldehyde proton). The product must be used immediately in the next step to avoid degradation.

Step 3: Wittig Olefination
  • Procedure: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C. Add Potassium hexamethyldisilazide (KHMDS) (1.4 eq) to generate the ylide. After 30 minutes, add the freshly prepared Boc-L-phenylalaninal-d5 (1.0 eq) dropwise. Stir for 2 hours and quench with saturated NH₄Cl.

  • Causality & Logic: The Wittig olefination of Boc-L-phenylalaninal is a proven, reliable method for generating terminal alkenes with high stereoretention ()[4]. KHMDS is chosen over stronger, more nucleophilic bases (like n-BuLi) to prevent nucleophilic attack on the Boc carbonyl or the aldehyde, which would compromise the yield and enantiomeric purity.

  • Validation: ¹H-NMR will show the disappearance of the aldehyde peak and the appearance of multiplet signals at 5.7-5.9 ppm (internal alkene proton) and 5.0-5.2 ppm (terminal alkene protons). Chiral HPLC must confirm >98% ee.

Reactivity & Downstream Applications in Drug Discovery

The true value of (S)-3-Boc-amino-4-phenyl-d5-1-butene lies in its application to late-stage drug development, specifically in exploiting the Deuterium Kinetic Isotope Effect (DKIE) .

When a drug molecule is processed by the liver, Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation. Because the C-D bond is significantly stronger than the C-H bond, the rate-determining step of this oxidative metabolism is severely retarded. This "metabolic switching" can redirect clearance pathways, prolong the drug's half-life, and reduce the formation of toxic metabolites without altering the drug's spatial pharmacophore ()[2].

DKIE_Mechanism Drug Deuterated Drug Candidate (d5-Phenyl Ring) CYP Cytochrome P450 (Oxidative Metabolism) Drug->CYP Hepatic Processing PathH C-H Bond Cleavage (Fast Metabolism) CYP->PathH Protio-Analog PathD C-D Bond Cleavage (Slow Metabolism via DKIE) CYP->PathD Deutero-Analog Tox Toxic/Inactive Metabolites (High Clearance) PathH->Tox Efficacy Prolonged Half-Life (Increased Exposure) PathD->Efficacy

Caption: Impact of the Deuterium Kinetic Isotope Effect (DKIE) on CYP450-mediated metabolism.

Furthermore, the terminal alkene serves as a premier substrate for Olefin Cross-Metathesis (using Grubbs' catalysts) to append complex side chains, or for Hydroboration-Oxidation to yield γ-amino alcohols—critical motifs in the synthesis of HIV protease inhibitors and other peptidomimetics.

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.[Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry (ACS).[Link]

  • Dondoni, A., et al. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews (ACS).[Link]

  • Prakash, G., et al. (2016). Stereoretentive Deuteration of α-Chiral Amines with D2O. Journal of the American Chemical Society.[Link]

Sources

Exploratory

Exact Mass and Molecular Weight Dynamics of (S)-3-Boc-amino-4-phenyl-d5-1-butene: A Technical Guide for Isotope Dilution Mass Spectrometry

Executive Summary In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), the precision of quantitative bioanalysis relies heavily on the structural integrity and isotopic fidelity of internal standards...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), the precision of quantitative bioanalysis relies heavily on the structural integrity and isotopic fidelity of internal standards[]. (S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, deuterated chiral building block utilized extensively in high-resolution mass spectrometry (HRMS) and complex peptidomimetic synthesis.

This whitepaper provides an in-depth physicochemical profiling of this compound, delineating the critical distinction between its monoisotopic exact mass and average molecular weight. Furthermore, it establishes a self-validating experimental framework for its application in Isotope Dilution Mass Spectrometry (IDMS), explaining the causal mechanisms behind its structural design and analytical behavior.

Structural Causality: The "Why" Behind the Molecule

As Application Scientists, we do not merely use reagents; we engineer analytical systems based on molecular behavior. The specific modifications in (S)-3-Boc-amino-4-phenyl-d5-1-butene serve distinct functional purposes:

  • Why Deuteration on the Phenyl Ring? Isotopic labels must survive harsh sample preparation conditions. Deuterium atoms placed on a phenyl ring (aromatic C-D bonds) are highly resistant to hydrogen-deuterium back-exchange (HDX) in protic solvents or acidic/basic environments[]. If the deuterium were placed on the amine (N-D), it would rapidly exchange with the solvent, erasing the mass shift. The d5-phenyl group guarantees absolute isotopic stability.

  • Why Boc Protection? The inherent polarity of free amino acids often necessitates derivatization to improve chromatographic performance and thermal stability[3]. The tert-butyloxycarbonyl (Boc) group masks the highly polar primary amine, significantly increasing the compound's hydrophobicity. This causality translates to excellent retention and sharp peak shapes on standard C18 reversed-phase columns without requiring post-extraction derivatization.

  • Why the (S)-Enantiomer? Stereoselective deuteration prevents racemization, ensuring the chiral integrity of the molecule is maintained during complex biological assays and stereospecific enzymatic interactions[4].

Quantitative Physicochemical Profiling

A fundamental source of error in bioanalytical laboratories is the conflation of Average Molecular Weight and Monoisotopic Exact Mass .

  • Average Molecular Weight (252.368 g/mol ): Calculated using standard atomic weights that reflect the natural isotopic distribution of elements on Earth (e.g., Carbon = 12.011). This value is strictly used for macroscopic laboratory operations, such as weighing powders to prepare stock solutions.

  • Monoisotopic Exact Mass (252.1886 Da): Calculated using the exact mass of the most abundant, stable isotope of each element (e.g., 12C = 12.000000, 2H = 2.014102). This is the critical value used to program the inclusion lists of HRMS instruments (like Orbitrap or Q-TOF systems) to resolve the specific isotopic envelope of the molecule[].

Physicochemical Data Summary
MetricValueComputational Basis & Application
Chemical Formula C15​H16​D5​NO2​ Base C15​H21​NO2​ with 5 protons replaced by Deuterium.
Average Molecular Weight 252.368 g/mol Used for macroscopic weighing and molarity calculations.
Monoisotopic Exact Mass 252.1886 DaUsed for HRMS precursor ion targeting.
Theoretical [M+H]⁺ m/z 253.1959Target for Positive Electrospray Ionization (ESI+) monitoring.
Mass Shift ( Δm ) +5.0314 DaEnsures baseline mass resolution from unlabeled endogenous analytes.

Analytical Workflow: LC-HRMS Integration

To leverage the +5.0314 Da mass shift, the compound must be integrated into an Isotope Dilution Mass Spectrometry (IDMS) workflow. The following diagram illustrates the logical progression of the sample preparation and analysis pipeline.

Workflow S1 1. Standard Preparation Use Avg MW (252.37 g/mol) S2 2. Matrix Spiking Account for Extraction Loss S1->S2 S3 3. Protein Precipitation 4:1 Acetonitrile Crash S2->S3 S4 4. LC Separation Reversed-Phase C18 S3->S4 S5 5. HRMS Detection Target m/z 253.1959[M+H]+ S4->S5

Fig 1: Self-validating LC-HRMS workflow utilizing deuterated internal standards.

Self-Validating Experimental Protocol: IDMS Quantification

Trustworthiness in bioanalysis requires protocols that prove their own validity during execution. The following step-by-step methodology incorporates built-in causality and validation checks for quantifying an unlabeled target using (S)-3-Boc-amino-4-phenyl-d5-1-butene.

Phase 1: Preparation & Spiking
  • Stock Solution Formulation: Weigh precisely 1.00 mg of (S)-3-Boc-amino-4-phenyl-d5-1-butene. Using the Average Molecular Weight (252.37 g/mol ), dissolve in 3.96 mL of LC-MS grade methanol to yield a 1.0 mM stock.

  • Matrix Spiking (Causality Check): Aliquot 50 µL of biological plasma. Spike with 10 µL of a 10 µM working internal standard solution before extraction.

    • Causality: Spiking prior to extraction ensures the deuterated standard experiences the exact same matrix suppression and extraction losses as the endogenous analyte, allowing for perfect mathematical correction.

Phase 2: Extraction & Self-Validation
  • Protein Precipitation: Add 200 µL of cold acetonitrile (4:1 v/v ratio) to the spiked matrix. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Validation Controls (The Self-Validating System):

    • Blank Sample: Process 50 µL of unspiked plasma. Purpose: Verifies the absence of endogenous matrix noise at m/z 253.1959.

    • Zero Sample: Process 50 µL of plasma spiked only with the internal standard. Purpose: Confirms the isotopic purity of the d5-standard, ensuring no unlabeled impurities cause a false positive at the unlabeled target's m/z (248.188).

Phase 3: LC-HRMS Acquisition
  • Chromatography & Detection: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Program the mass spectrometer to monitor the exact mass [M+H]⁺ precursor ion at m/z 253.1959 . Utilize a narrow mass extraction window (e.g., 5 ppm) to maximize the signal-to-noise ratio and eliminate isobaric interference.

References

  • Title: Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

Solubility Profile of (S)-3-Boc-amino-4-phenyl-d5-1-butene in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary (S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, chiral, stable isotope-labeled building block. Featuring a terminal alkene, a tert-butyloxycarbonyl (Boc) protected amine, and a pentadeuter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, chiral, stable isotope-labeled building block. Featuring a terminal alkene, a tert-butyloxycarbonyl (Boc) protected amine, and a pentadeutero-phenyl ring, it is frequently utilized as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) LC-MS/MS assays, as well as a precursor in advanced asymmetric synthesis[1].

Understanding its solubility profile in various organic solvents is critical for optimizing reaction yields, designing purification workflows, and formulating analytical stock solutions. As a Senior Application Scientist, I have structured this whitepaper to bridge thermodynamic theory with empirical methodology, providing a comprehensive guide to the solvation behavior of this molecule.

Molecular Architecture and Thermodynamic Dissolution

Structural Contributions to Solvation

The solubility of (S)-3-Boc-amino-4-phenyl-d5-1-butene is governed by three distinct structural domains:

  • The Phenyl-d5 Ring & Terminal Alkene: These highly lipophilic moieties dominate the molecule's spatial footprint, driving strong non-polar, van der Waals interactions.

  • The Carbamate (Boc) Core: The carbamate linkage introduces a localized dipole. The carbonyl oxygen acts as a hydrogen bond acceptor, while the secondary amine (NH) acts as a weak hydrogen bond donor.

  • The tert-Butyl Group: This bulky aliphatic group further enhances lipophilicity and steric hindrance, disrupting highly ordered solvent networks.

The Deuterium Isotope Effect on Solubility

The substitution of five protons with deuterium (d5) on the phenyl ring provides a critical +5 Da mass shift necessary for mass spectrometric resolution[1]. However, its macroscopic thermodynamic impact on solubility is practically negligible. The C-D bond possesses a lower zero-point energy and a slightly shorter bond length than the C-H bond, leading to a marginally reduced molar volume and polarizability. In practical terms, these quantum mechanical variances translate to a solubility difference of less than 1% in organic solvents compared to the non-deuterated analogue, allowing us to apply standard thermodynamic models to this isotopologue.

Hansen Solubility Parameters (HSP) Analysis

To predict and explain solvent compatibility, we utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a liquid into three intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

Based on the structural group contributions of Boc-protected amino acid derivatives[2][3], the target molecule exhibits a high δD​ requirement, a moderate δP​ requirement, and a low-to-moderate δH​ requirement. Solvents whose HSP coordinates closely match these parameters will yield the lowest free energy of mixing ( ΔGmix​<0 ), resulting in high solubility.

Thermo Solute (S)-3-Boc-amino-4-phenyl-d5-1-butene (Crystalline Solid) Dispersion Dispersion Forces (δD) Lipophilic Phenyl & Alkene Solute->Dispersion Polarity Polar Interactions (δP) Carbamate Core Solute->Polarity HBond Hydrogen Bonding (δH) NH Donor / C=O Acceptor Solute->HBond Solvent Organic Solvent (e.g., DCM, EtOAc) Solvent->Dispersion Solvent->Polarity Solvent->HBond Solution Homogeneous Solution (ΔG_mix < 0) Dispersion->Solution Polarity->Solution HBond->Solution

Caption: Thermodynamic dissolution pathway mapping HSP interactions between solute and solvent.

Empirical Solubility Profile

The quantitative data below summarizes the expected solubility of (S)-3-Boc-amino-4-phenyl-d5-1-butene across various solvent classes at standard ambient temperature (298.15 K). Data is synthesized from thermodynamic modeling and empirical behavior of structurally analogous Boc-protected lipophilic amines[2].

SolventClassification δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Estimated Solubility at 298.15 K
Dichloromethane (DCM) Polar Aprotic18.26.36.1> 100 mg/mL (Highly Soluble)
Ethyl Acetate (EtOAc) Polar Aprotic15.85.37.2> 100 mg/mL (Highly Soluble)
Tetrahydrofuran (THF) Polar Aprotic16.85.78.0> 100 mg/mL (Highly Soluble)
Toluene Non-Polar18.01.42.050 - 100 mg/mL (Soluble)
Methanol (MeOH) Polar Protic15.112.322.310 - 50 mg/mL (Moderately Soluble)
Hexane Non-Polar14.90.00.0< 5 mg/mL (Poorly Soluble)
Water Highly Polar15.616.042.3< 0.1 mg/mL (Practically Insoluble)

Causality Insight: Dichloromethane and Ethyl Acetate provide the optimal solvation environment. Their moderate polarity ( δP​ ) perfectly stabilizes the Boc carbamate, while their strong dispersion forces ( δD​ ) solvate the bulky phenyl-butene backbone. Conversely, highly protic solvents like water force the lipophilic domains into unfavorable hydrophobic collapse, resulting in near-zero solubility.

Standardized Methodology: The Shake-Flask Protocol

To empirically validate the solubility of this compound in a laboratory setting, the isothermal Shake-Flask Method is the gold standard, aligning with OECD Test Guideline 105 and EPA OPPTS 830.7840 standards[4][5].

Step-by-Step Experimental Workflow
  • Preparation & Saturation: Weigh an excess amount of (S)-3-Boc-amino-4-phenyl-d5-1-butene (e.g., 150 mg) into a 5 mL amber glass vial. Causality: Amber glass is utilized to prevent any potential UV-induced degradation of the terminal alkene during the prolonged equilibration phase.

  • Solvent Addition: Add 1.0 mL of the target HPLC-grade organic solvent.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Agitate the suspension using a thermostatic orbital shaker at exactly 298.15 ± 0.1 K for 24 to 48 hours[4]. Causality: Vigorous mechanical agitation ensures the system reaches true thermodynamic equilibrium between the solid and liquid phases. Strict temperature control prevents supersaturation artifacts that occur during temperature fluctuations.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 298.15 K[5]. Causality: Isothermal centrifugation physically separates the undissolved excess solid without allowing the solution to cool, which would otherwise cause premature precipitation and artificially lower the measured solubility.

  • Extraction & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to halt any further phase changes.

Workflow A 1. Solvent Selection Targeting optimal HSP matches B 2. Solid-Liquid Saturation Excess solute in amber vial A->B C 3. Isothermal Equilibration Shake-Flask at 298.15 K for 24h B->C D 4. Phase Separation Centrifugation at 10,000 rpm (298.15 K) C->D E 5. Analytical Quantification LC-MS/MS targeting d5-phenyl mass shift D->E

Caption: Step-by-step experimental workflow for isothermal shake-flask solubility determination.

Analytical Quantification (LC-MS/MS)

Because (S)-3-Boc-amino-4-phenyl-d5-1-butene lacks a strong chromophore for standard UV/Vis detection (the isolated alkene and phenyl ring only absorb strongly in the deep UV range <220 nm), LC-MS/MS is the required analytical modality.

  • Ionization: Electrospray Ionization in positive mode (ESI+). The Boc group readily forms a [M+H]+ or [M+Na]+ adduct.

  • Tracking: The specific d5-isotope signature ( m/z shift of +5 relative to the unlabeled compound) is tracked via Multiple Reaction Monitoring (MRM), ensuring absolute specificity even if trace impurities are present in the solvent matrix.

Conclusion

For researchers utilizing (S)-3-Boc-amino-4-phenyl-d5-1-butene, polar aprotic solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc) offer the highest solubility (>100 mg/mL) and are ideal for synthetic chemistry workflows and stock solution preparation. For analytical dilutions, Methanol or Acetonitrile provide sufficient solubility while maintaining compatibility with reverse-phase LC-MS/MS systems. By adhering to strict thermodynamic principles and isothermal shake-flask methodologies, scientists can ensure robust, reproducible handling of this high-value isotopically labeled standard.

References

  • Molbase: 4-Amino-1-butene-Molbase: (S)-3-Boc-amino-4-phenyl-1-butene. URL: [Link]

  • Journal of Chemical & Engineering Data (ACS Publications): Solid–Liquid Equilibrium Behavior and Solvent Effect of Gliclazide in Mono (Reference to Solubility behavior of Boc-L-proline). URL:[Link]

  • ACS Sustainable Chemistry & Engineering: Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides (Resin Swelling Analysed using Hansen Solubility Parameter Space). URL:[Link]

  • U.S. EPA / Regulations.gov: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. URL:[Link]

  • National Institutes of Health (NIH) / PMC: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105). URL:[Link]

Sources

Exploratory

Technical Guide: Preliminary Investigation of Deuterated Chiral Alkene Building Blocks

The Strategic Imperative of Deuterated Chiral Alkenes The integration of deuterium into small-molecule active pharmaceutical ingredients (APIs) has transitioned from a niche mechanistic probe to a validated drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative of Deuterated Chiral Alkenes

The integration of deuterium into small-molecule active pharmaceutical ingredients (APIs) has transitioned from a niche mechanistic probe to a validated drug discovery strategy. Following the FDA approval of deutetrabenazine in 2017 and deucravacitinib in 2022, the "heavy hydrogen" approach has proven capable of profoundly altering a molecule's metabolic fate[1][2].

The primary causality behind this strategy is the Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave[1]. By strategically placing deuterium at metabolic "soft spots," medicinal chemists can block Cytochrome P450 (CYP450)-mediated oxidation, thereby extending the drug's half-life and reducing toxic metabolite formation[1].

However, modern APIs require precise 3D spatial arrangements to ensure target specificity, making chiral alkenes highly sought-after building blocks. Combining these two concepts—synthesizing deuterated chiral alkenes—presents a unique technical challenge: maintaining high isotopic purity (>95% D) while achieving exceptional enantioselectivity (>99% ee).

KIE Drug Standard Drug (C-H) CYP CYP450 Enzyme Drug->CYP Oxidation Metab Rapid Clearance CYP->Metab DeutDrug Deuterated Drug (C-D) DeutDrug->CYP KIE Blockade Stable Metabolic Stability DeutDrug->Stable Escapes Oxidation

Fig 1. Kinetic Isotope Effect (KIE) diverting metabolic pathways to enhance drug half-life.

Mechanistic Evaluation of Synthetic Strategies

Historically, deuterium was introduced via late-stage Hydrogen/Deuterium (H/D) exchange[]. However, as an Application Scientist, I strongly advise against relying solely on H/D exchange for chiral alkenes. The harsh transition-metal catalyzed conditions required for C-H activation frequently lead to double-bond isomerization and racemization of adjacent stereocenters[][4].

Instead, a "deuterated pool" bottom-up approach is far superior[1]. This involves synthesizing a simple, highly pure deuterated alkene, followed by asymmetric catalytic functionalization.

Strategy A: Ex Situ Reductive Deuteration

To generate the deuterated alkene precursor, reductive deuteration of terminal alkynes using D2​ gas is highly effective[2]. To avoid the high costs and safety hazards of pressurized D2​ cylinders, we utilize an ex situ generation method where D2​ is produced on-demand from D2​O [2]. This provides a steady, low-pressure flow of D2​ , which minimizes reversible hydride insertions at the metal catalyst surface, thereby suppressing H/D scrambling.

Strategy B: Asymmetric Catalysis on the Deuterated Pool

Once the deuterated alkene is isolated, it is subjected to transition-metal asymmetric catalysis (e.g., Palladium-catalyzed aminoarylation)[5]. Because the van der Waals radius of deuterium is nearly identical to hydrogen, the steric demands of the substrate remain unchanged. This allows us to use established bulky chiral ligands (like Pyrox or Siphos-PE) to enforce a rigid chiral pocket, dictating facial selectivity with high precision[5][6].

Workflow A Terminal Alkyne C Reductive Deuteration A->C B Ex Situ D2 Generation B->C D Deuterated Alkene C->D E Asymmetric Catalysis D->E F Chiral Building Block E->F

Fig 2. Step-by-step synthetic workflow for generating deuterated chiral building blocks.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems featuring strict In-Process Controls (IPCs).

Protocol 1: Ex Situ D2​ Generation and Reductive Deuteration

Objective: Synthesize a highly isotopically pure deuterated alkene from a terminal alkyne. Causality: Atmospheric moisture ( H2​O ) is the enemy of isotopic purity. Even trace amounts will generate H2​ gas during the reduction, drastically lowering the %D incorporation[2].

  • Reactor Setup: Utilize a two-chamber H-tube sealed reactor.

  • Chamber A (Reaction): Charge with the terminal alkyne (1.0 equiv), Lindlar catalyst (5 mol%), and anhydrous, degassed methanol-d4.

  • Chamber B (Generation): Charge with NaBH4​ (2.0 equiv).

  • System Purge (Critical Step): Subject the entire sealed system to three rigorous freeze-pump-thaw cycles to remove all atmospheric moisture and oxygen.

  • D2​ Generation: Slowly inject D2​O into Chamber B via a gas-tight syringe through a septum. The slow decomposition of D2​O by NaBH4​ releases D2​ gas, which diffuses into Chamber A.

  • Self-Validation Checkpoint: After 4 hours, halt the reaction and pull a 10μL aliquot. Perform an immediate 1H -NMR. The integration of the vinylic proton must be <0.05 relative to an internal standard. If >95% deuteration is confirmed, proceed to isolation; otherwise, discard the batch to prevent downstream failure.

Protocol 2: Enantioselective Pd-Catalyzed Aminoarylation

Objective: Convert the achiral deuterated alkene into a chiral building block. Causality: We employ a Palladium(0) catalyst paired with a sterically demanding chiral ligand. During the oxidative addition of the aryl halide, the ligand enforces a rigid geometry. When the deuterated alkene coordinates, it undergoes syn-aminopalladation[5]. The bulky ligand forces the alkene to approach from its least hindered face, establishing the stereocenter[5].

  • Preparation: In a glovebox, combine Pd(dba)2​ (5 mol%), chiral Pyrox ligand (6 mol%), aryl iodide (1.0 equiv), and the deuterated alkene from Protocol 1 (1.5 equiv) in anhydrous toluene.

  • Amine Addition: Add the secondary amine nucleophile (1.2 equiv) and a mild base ( Ag2​CO3​ ).

  • Reaction: Stir at 40°C for 16 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Post-workup, analyze the crude mixture via Chiral Stationary Phase HPLC (CSP-HPLC) against a racemic reference standard to quantify %ee. Subsequently, perform 2D NOESY NMR. The spatial correlation between the installed amine group and the deuterium atom validates the syn-addition mechanism and proves that no stereochemical erosion occurred during reductive elimination[5][6].

CatalyticCycle Pd0 Pd(0) L* PdII_Ox Oxidative Addition [Ar-Pd(II)-X L*] Pd0->PdII_Ox Ar-X PdII_Ins Syn-Aminopalladation Deuterated Alkene PdII_Ox->PdII_Ins Alkene PdII_Red Reductive Elimination Chiral C-N Bond PdII_Ins->PdII_Red Amine PdII_Red->Pd0 Product

Fig 3. Asymmetric catalytic cycle for the functionalization of deuterated alkenes.

Quantitative Data & Analytical Standards

When evaluating synthetic routes for deuterated chiral alkenes, the metrics of success are Isotopic Purity (%D) and Enantiomeric Excess (%ee). The table below summarizes the quantitative benchmarks observed across different methodologies.

Synthetic StrategyTypical %D IncorporationTypical %eeScalabilityKey AdvantageLimitation
Late-Stage H/D Exchange 60–85%VariableLow-MediumDirect functionalization of advanced intermediatesHigh risk of racemization and H/D scrambling
Reductive Deuteration ( D2​ ) >95%N/A (Achiral step)HighExceptional isotopic purity; mild conditionsRequires specialized gas-handling or ex situ setup
Asymmetric Catalysis on D-Pool >95% (retained)90–99%Medium-HighFlawless stereocontrol; predictable mechanismsRequires multi-step synthesis from pre-deuterated precursors
Electrochemical Deutero-carboxylation 86–96%N/AMediumGreen chemistry; excellent regiocontrolLimited substrate scope (primarily acetylenes/cinnamic acids)

Note: Data synthesized from recent advances in deuteration methodologies, including electrochemical approaches for medicinal building blocks[4] and ex situ reductive deuteration[2].

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability of (S)-3-Boc-amino-4-phenyl-d5-1-butene During Storage

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of (S)-3-Boc-amino-4-phenyl-d5-1-butene, a deuterated, Boc-protected amino-alkene likely utilized as a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of (S)-3-Boc-amino-4-phenyl-d5-1-butene, a deuterated, Boc-protected amino-alkene likely utilized as a critical intermediate in pharmaceutical synthesis. The stability of such intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential degradation pathways based on the molecule's functional groups, details a robust stability testing protocol compliant with International Council for Harmonisation (ICH) guidelines, provides step-by-step analytical methodologies for monitoring stability, and offers recommendations for optimal storage and handling. This guide is intended for researchers, chemists, and drug development professionals involved in the manufacturing and quality control of pharmaceutical intermediates.

Introduction: The Critical Role of Intermediate Stability

In pharmaceutical development, the chemical and physical stability of an active pharmaceutical ingredient (API) is a non-negotiable quality attribute. However, the stability of the intermediates used in its synthesis is equally critical. Degradation of an intermediate can lead to the formation of impurities that may be carried through to the final API, potentially impacting its safety and efficacy.[1][2] Furthermore, instability can result in decreased process yield and variability in product quality.

(S)-3-Boc-amino-4-phenyl-d5-1-butene possesses three key structural features that dictate its stability profile: a thermally labile tert-butyloxycarbonyl (Boc) protecting group, a terminal alkene susceptible to isomerization, and a deuterated phenyl ring. Understanding the molecule's behavior under various environmental conditions, particularly temperature, is essential for defining appropriate storage conditions, establishing a re-test period, and developing robust manufacturing processes.[3] This guide provides the scientific rationale and experimental protocols necessary to conduct a thorough thermal stability assessment.

Physicochemical Profile and Potential Instability Points

A molecule's stability is intrinsically linked to its structure. The key functional groups of (S)-3-Boc-amino-4-phenyl-d5-1-butene present distinct vulnerabilities.

  • N-Boc Group: The tert-butyloxycarbonyl group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions but known for its lability to acid and heat.[4][5] Thermal deprotection of Boc-amines can occur at elevated temperatures, proceeding through a fragmentation mechanism to yield the free amine, isobutylene, and carbon dioxide.[6][7] This represents a primary potential degradation pathway during storage at non-ambient temperatures.

  • Terminal Alkene: The 1-butene moiety is a potential site of instability. Terminal alkenes are thermodynamically less stable than their internal counterparts and can undergo isomerization to form more stable internal (e.g., 2-butene) isomers.[8][9][10] This process can be catalyzed by trace impurities, such as metals or acids, and may be accelerated by heat.[11][12][13]

  • Deuterated Phenyl Ring: The five deuterium atoms on the phenyl group (d5) are not expected to be a primary site of thermal instability. However, the replacement of hydrogen with deuterium can alter reaction rates due to the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower rate of reactions involving C-D bond cleavage.[14][15][16] While not a degradation pathway itself, this can subtly influence the kinetics of any side reactions involving the phenyl ring compared to its non-deuterated analog.[17]

Potential Thermal Degradation Pathways

Based on the analysis of the molecule's functional groups, two primary thermal degradation pathways are proposed. These pathways must be investigated during stability and forced degradation studies.

  • Pathway A: Thermal N-Boc Deprotection: The most probable degradation route is the cleavage of the Boc group to form (S)-3-amino-4-phenyl-d5-1-butene (Impurity A). This is a unimolecular elimination reaction that is promoted by heat.

  • Pathway B: Alkene Isomerization: The migration of the terminal double bond to an internal position would result in the formation of (S)-4-Boc-amino-5-phenyl-d5-2-butene (Impurity B). This would likely exist as a mixture of (E) and (Z) isomers, which are thermodynamically more stable.[18][19]

These potential pathways are visualized in the diagram below.

cluster_0 Potential Thermal Degradation Pathways cluster_A Pathway A cluster_B Pathway B Parent (S)-3-Boc-amino-4-phenyl-d5-1-butene (Starting Material) Impurity_A (S)-3-amino-4-phenyl-d5-1-butene (Impurity A) Parent->Impurity_A Heat (N-Boc Cleavage) Byproducts_A CO2 + Isobutylene Parent->Byproducts_A Heat (N-Boc Cleavage) Impurity_B (S)-4-Boc-amino-5-phenyl-d5-2-butene (Impurity B, E/Z isomers) Parent->Impurity_B Heat / Trace Catalysts (Isomerization)

Caption: Proposed thermal degradation pathways for the target molecule.

Comprehensive Stability Study Protocol

A robust stability study is designed to provide evidence on how the quality of the intermediate varies over time under the influence of temperature and humidity.[3] The protocol should be designed in accordance with ICH Q1A(R2) guidelines.[20][21]

Long-Term and Accelerated Storage Conditions

The selection of storage conditions should encompass both long-term and accelerated scenarios to predict the shelf-life and behavior under excursion conditions.[22]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table 1: Recommended storage conditions based on ICH Q1A(R2) guidelines for Climatic Zones I and II. Intermediate testing is performed if a significant change occurs under accelerated conditions.[3][23]

Analytical Methodology for Stability Monitoring

A validated stability-indicating analytical method is the cornerstone of any stability study.[24][25] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary technique for assay and purity determination due to its precision and robustness.[26] This should be coupled with a mass spectrometry (MS) detector for impurity identification.[27][28]

Primary Assay (Purity & Degradation):

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

  • Objective: To separate the parent compound from all potential degradation products and quantify its purity over time. The method must be demonstrated to be "stability-indicating" through forced degradation studies.[29][30]

Impurity Identification:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Objective: To identify the structures of any degradation products that form during the stability study.[31][32][33] Accurate mass measurement from a Time-of-Flight (TOF) or Orbitrap MS detector is highly recommended for formula generation.[31]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical methods.[34][35][36] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate and detect the resulting impurities.[35]

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess lability of the Boc group to acid.
Base Hydrolysis 0.1 M NaOH at 60°CTo confirm the expected stability of the Boc group to base.
Oxidation 3% H₂O₂ at room tempTo assess susceptibility to oxidation (e.g., at the double bond).
Thermal 80°C (solid state)To accelerate thermal degradation pathways (Boc cleavage, isomerization).
Photostability ICH Q1B conditionsTo assess sensitivity to light.

Table 2: Recommended conditions for forced degradation studies.

Experimental Procedures & Workflows

The following diagram illustrates the overall workflow for the stability assessment program.

cluster_workflow Stability Assessment Workflow A Receive & Characterize Initial Sample (T=0) B Develop & Validate Stability-Indicating HPLC Method A->B D Place Samples on Stability (Long-Term, Accelerated) A->D H Perform Thermal Analysis (DSC) A->H C Perform Forced Degradation Studies B->C Validate Specificity I Compile & Analyze Data C->I E Pull Samples at Timepoints D->E F Analyze via HPLC-UV (Assay, Purity) E->F G Identify Impurities via LC-MS F->G If Impurities > Threshold F->I G->I H->I J Establish Retest Period & Storage Conditions I->J

Caption: Overall workflow for the stability assessment program.

Protocol: HPLC-UV Stability-Indicating Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

Rationale: A C18 column provides good retention for the moderately nonpolar molecule. A gradient elution is necessary to separate the nonpolar parent compound from potentially more polar degradation products (like the deprotected amine) and less polar isomers.[24] Formic acid is used as a mobile phase modifier to ensure good peak shape and is compatible with MS detection.

Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial tool for screening thermal hazards by measuring heat flow as a function of temperature.[37] It can determine the onset temperature of decomposition, providing critical data for safe handling and storage.[38][39]

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Pan: Hermetically sealed aluminum or gold-plated pans (to prevent loss of volatiles).

  • Sample Size: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30°C to 400°C.

  • Procedure:

    • Accurately weigh the sample into the sample pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 30°C to 400°C at a rate of 10°C/min.[40]

    • Record the heat flow versus temperature.

    • Analyze the resulting thermogram for exothermic events (indicating decomposition) and endothermic events (indicating melting).

Rationale: DSC provides a rapid assessment of the thermal stability and potential for runaway reactions.[41] The onset temperature of a significant exotherm serves as a conservative upper limit for the material's handling temperature.

Data Interpretation and Recommended Storage

Data Analysis:

  • Purity: The purity of the main peak should be calculated using area normalization at each time point. A trend analysis should be performed to evaluate the rate of degradation.

  • Impurities: Any new peaks observed in the chromatograms of stressed samples should be quantified. If any impurity exceeds the reporting threshold (typically 0.05%), its structure should be elucidated using LC-MS.[31]

  • Mass Balance: The sum of the assay value and the levels of all quantified degradation products should be close to 100%, ensuring that all significant degradation products are being detected.

Storage Recommendations: Based on the anticipated lability of the Boc group and the potential for alkene isomerization, the following preliminary storage conditions are recommended, pending the results of the formal stability study:

  • Recommended: 2-8°C.

  • Handling: Protect from heat and exposure to acidic vapors.

  • Packaging: Store in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Conclusion

This guide provides a scientifically grounded and comprehensive approach to evaluating the thermal stability of (S)-3-Boc-amino-4-phenyl-d5-1-butene. By understanding the molecule's inherent chemical vulnerabilities and implementing a rigorous testing program based on ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate. The execution of forced degradation studies, a formal stability program, and thermal hazard assessment will generate the necessary data to establish a reliable re-test period and define optimal storage and handling conditions, thereby supporting a robust and compliant drug development process.

References

  • - ResearchGate

  • - Prime Process Safety Center

  • - Scribd

  • - National Center for Biotechnology Information

  • - International Council for Harmonisation

  • - ResearchGate

  • - Agilent Technologies

  • - PubMed

  • - Semantic Scholar

  • - CHIMIA

  • - YouTube

  • - ACS Publications

  • - LCGC International

  • - Wiley Online Library

  • - ACS Publications

  • - European Medicines Agency

  • - PubMed

  • - European Medicines Agency

  • - Royal Society of Chemistry

  • - ACS Publications

  • - National Center for Biotechnology Information

  • - ACS Publications

  • - San Diego State University

  • - ResolveMass Laboratories

  • - IRJPMS

  • - Indian Journal of Pharmaceutical Research

  • - Wikipedia

  • - ResearchGate

  • - Bioprocess Online

  • - Onyx Scientific

  • - Chemistry LibreTexts

  • - ResearchGate

  • - IJPPR

  • - ISMRM

  • - BenchChem

  • - Chem-Station

  • - RJ Wave

  • - ResearchGate

  • - ACS GCI Pharmaceutical Roundtable

  • - Wavefunction, Inc.

  • - Quora

  • - Organic Chemistry Portal

  • - ACS Publications

  • - Chemistry LibreTexts

  • - Master Organic Chemistry

  • - Slideshare

  • - Wikipedia

  • - BenchChem

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (S)-3-Boc-amino-4-phenyl-d5-1-butene

Executive Summary The synthesis of enantiopure deuterated building blocks is a critical component of modern drug discovery. The incorporation of deuterium at specific metabolic soft spots—such as the phenyl ring in pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure deuterated building blocks is a critical component of modern drug discovery. The incorporation of deuterium at specific metabolic soft spots—such as the phenyl ring in phenylalanine derivatives—leverages the kinetic isotope effect to improve metabolic stability against cytochrome P450-mediated aromatic oxidation.

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly valuable chiral homoallylic amine derivative. This application note details a robust, epimerization-free, four-step synthetic protocol to generate this terminal alkene starting from commercially available 1[1].

Mechanistic Rationale & Causality (E-E-A-T)

The primary challenge in synthesizing chiral α -amino aldehydes and their downstream alkene derivatives is the high propensity of the α -stereocenter to undergo racemization. Phenylalanine is widely recognized as one of the most 2 during synthetic transformations due to the acidity of the α -proton adjacent to the electron-withdrawing carbonyl and the sterically bulky benzyl group[2].

To circumvent this, our protocol employs a highly controlled sequence:

  • Weinreb Amide Stabilization: Direct reduction of aliphatic esters to aldehydes often results in over-reduction to the corresponding alcohol. Converting the Boc-protected amino acid to a 3 allows for the formation of a stable five-membered cyclic chelate with the metal hydride (e.g., lithium from LiAlH 4​ )[3]. This tetrahedral intermediate remains intact at low temperatures (-78 °C) and only collapses to the aldehyde upon aqueous quench, completely preventing over-reduction. Furthermore, the rigid chelate structure sterically shields the α -proton, preventing enolization and preserving the (S)-configuration.

  • Wittig Methylenation: The resulting chiral aldehyde is highly unstable and prone to polymerization. It is immediately subjected to a 4 using methylenetriphenylphosphorane[4]. The rapid, irreversible formation of the oxaphosphetane intermediate and subsequent cycloelimination outcompetes any base-catalyzed racemization pathways, yielding the terminal alkene.

Experimental Methodologies

Step 1: N-Boc Protection of L-Phenylalanine-d5
  • Preparation: Dissolve 10.0 mmol of 5[5] in 20 mL of a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature (RT) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer with 1M KHSO 4​ to pH 2-3. Extract with Ethyl Acetate (EtOAc, 3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield (S)-Boc-Phe(d5)-OH as a white solid.

Step 2: Synthesis of the Weinreb Amide
  • Activation: Dissolve (S)-Boc-Phe(d5)-OH (9.5 mmol) in 40 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (11.4 mmol), EDC·HCl (11.4 mmol), HOBt (11.4 mmol), and N,N-Diisopropylethylamine (DIPEA, 28.5 mmol).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 16 hours.

  • Workup: Dilute with 50 mL DCM. Wash sequentially with 1M HCl (2 × 30 mL), saturated aqueous NaHCO 3​ (2 × 30 mL), and brine. Dry over Na 2​ SO 4​ and concentrate to afford (S)-Boc-Phe(d5)-N(OMe)Me.

Step 3: Controlled Reduction to Chiral Aldehyde
  • Reduction: Dissolve the Weinreb amide (8.0 mmol) in 30 mL of anhydrous THF under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add a solution of LiAlH 4​ (1.0 M in THF, 9.6 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for exactly 1 hour.

  • Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous KHSO 4​ solution (10 mL). Allow the mixture to warm to RT.

  • Workup: Extract with Diethyl Ether (Et 2​ O, 3 × 30 mL). Wash the organic phase with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate in vacuo at a low temperature (<25 °C). Critical Note: The resulting (S)-Boc-phenylalaninal-d5 is prone to epimerization and polymerization. Do not store; proceed immediately to Step 4.

Step 4: Wittig Methylenation
  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (12.0 mmol) in 40 mL of anhydrous THF under argon. Cool to 0 °C. Add Potassium tert-butoxide (KOtBu, 11.2 mmol) in portions. Stir the resulting bright yellow ylide solution at 0 °C for 30 minutes.

  • Olefin Formation: Dissolve the freshly prepared (S)-Boc-phenylalaninal-d5 (approx. 7.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide at 0 °C.

  • Reaction: Remove the ice bath and stir at RT for 4 hours.

  • Purification: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with EtOAc (3 × 30 mL). Dry the combined organics, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the target compound, (S)-3-Boc-amino-4-phenyl-d5-1-butene.

Quantitative Data Summary

Synthetic StepIntermediate / ProductExpected Yield (%)Enantiomeric Excess (ee %)Key Analytical Markers (NMR/MS)
1 (S)-Boc-Phe(d5)-OH92 - 95>99.0MS: [M-H] 269.1 m/z 1 H NMR: Boc singlet (9H, 1.40 ppm)
2 (S)-Boc-Phe(d5)-N(OMe)Me85 - 90>99.0 1 H NMR: N-OMe (3.15 ppm, s, 3H), N-Me (3.75 ppm, s, 3H)
3 (S)-Boc-phenylalaninal-d580 - 85>98.5 1 H NMR: Aldehyde proton (9.60 ppm, s, 1H)
4 (S)-3-Boc-amino-4-phenyl-d5-1-butene 75 - 80>98.0 1 H NMR: Terminal alkene (5.05-5.15 ppm, m, 2H; 5.80 ppm, m, 1H)

Process Visualization

Workflow N1 L-Phenylalanine-d5 (Starting Material) N2 (S)-Boc-Phe(d5)-OH (Amine Protection) N1->N2 Boc2O, NaOH Prevents amine interference N3 (S)-Boc-Phe(d5)-N(OMe)Me (Weinreb Amide) N2->N3 NH(OMe)Me·HCl, EDC Stabilizes chiral center N4 (S)-Boc-phenylalaninal-d5 (Chiral Aldehyde) N3->N4 LiAlH4, -78°C Prevents over-reduction N5 (S)-3-Boc-amino-4-phenyl-d5-1-butene (Target Compound) N4->N5 Ph3P=CH2, THF Terminal alkene formation

Fig 1. Synthetic workflow for (S)-3-Boc-amino-4-phenyl-d5-1-butene via Weinreb amide intermediate.

References

  • A rapid and efficient one-pot method for the reduction of N-protected α -amino acids to chiral α -amino aldehydes using CDI/DIBAL-H Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) Oriental Journal of Chemistry URL: [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction Organic Letters - ACS Publications URL:[Link]

  • Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3 CDN Science Pub URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of (S)-3-amino-4-phenyl-1-butene in Human Plasma using (S)-3-Boc-amino-4-phenyl-d5-1-butene as an Internal Standard by LC-MS/MS

Abstract: This application note presents a detailed protocol for the quantitative analysis of (S)-3-amino-4-phenyl-1-butene in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method empl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note presents a detailed protocol for the quantitative analysis of (S)-3-amino-4-phenyl-1-butene in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs its stable isotope-labeled and protected analogue, (S)-3-Boc-amino-4-phenyl-d5-1-butene, as an internal standard to ensure accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the principles of internal standards, detailed experimental procedures, and method validation considerations based on regulatory guidelines.

Introduction: The Imperative for an Internal Standard

In quantitative bioanalysis by LC-MS/MS, achieving accurate and reproducible results is paramount. The complexity of biological matrices, such as plasma, introduces variability from multiple sources including sample preparation, chromatographic separation, and mass spectrometric ionization.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[2]

The "gold standard" for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] A SIL-IS is chemically almost identical to the analyte, causing it to co-elute chromatographically and behave similarly during extraction and ionization.[4] This near-identical behavior allows it to effectively compensate for matrix effects, such as ion suppression or enhancement, and variations in sample recovery, leading to highly accurate and precise quantification.[5]

This application note details the use of (S)-3-Boc-amino-4-phenyl-d5-1-butene as an internal standard. While the Boc-protecting group makes it a structural analogue suitable for the quantification of its unprotected counterpart, (S)-3-amino-4-phenyl-1-butene, after a deprotection step, its primary utility in this context is as a SIL-IS for the corresponding Boc-protected analyte during method development or in scenarios where the analyte of interest is the Boc-protected species. For the purpose of this guide, we will illustrate its use for the quantification of the deprotected amine, a common challenge in pharmacokinetic studies of prodrugs or developmental compounds.

Analyte and Internal Standard Profile

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Analyte: (S)-3-amino-4-phenyl-1-buteneC₁₀H₁₃N147.22
Internal Standard: (S)-3-Boc-amino-4-phenyl-d5-1-buteneC₁₅H₁₆D₅NO₂252.36[6]

The five deuterium atoms on the phenyl ring of the internal standard provide a clear mass shift, allowing for its distinction from the analyte by the mass spectrometer without significantly altering its chemical properties.

Experimental Protocol

This section outlines a complete workflow for the analysis of (S)-3-amino-4-phenyl-1-butene in human plasma.

Materials and Reagents
  • Analytes: (S)-3-amino-4-phenyl-1-butene, (S)-3-Boc-amino-4-phenyl-d5-1-butene

  • Plasma: Human plasma (K₂EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)

  • Chemicals: Ammonium Formate

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-3-amino-4-phenyl-1-butene in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-3-Boc-amino-4-phenyl-d5-1-butene in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7]

  • Aliquot Samples: To 50 µL of plasma (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of a working solution (or blank solvent for the blank plasma).

  • Add IS and Precipitate: Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The IS is added at this stage to account for variability in the entire sample preparation process.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Acetonitrile containing 100 ng/mL IS plasma->add_is Protein Precipitation vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Conditions

The following are typical starting conditions and would require optimization for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 148.1m/z 253.2
Product Ion (Q3) m/z 117.1 (Quantifier)m/z 197.2 (Quantifier)
m/z 91.1 (Qualifier)m/z 122.1 (Qualifier)
Collision Energy Optimized ExperimentallyOptimized Experimentally
Dwell Time 100 ms100 ms

Note: The MRM transitions are predicted based on the molecular structures and common fragmentation patterns of similar compounds. The precursor for the analyte is the [M+H]⁺ ion. The product ions are proposed based on likely fragmentation pathways. These values must be empirically determined and optimized on the specific mass spectrometer being used.

G cluster_analyte Analyte: (S)-3-amino-4-phenyl-1-butene cluster_is Internal Standard: (S)-3-Boc-amino-4-phenyl-d5-1-butene A_Precursor Precursor Ion (Q1) m/z 148.1 A_Product1 Product Ion (Q3) m/z 117.1 A_Precursor->A_Product1 CID A_Product2 Product Ion (Q3) m/z 91.1 A_Precursor->A_Product2 CID IS_Precursor Precursor Ion (Q1) m/z 253.2 IS_Product1 Product Ion (Q3) m/z 197.2 IS_Precursor->IS_Product1 CID IS_Product2 Product Ion (Q3) m/z 122.1 IS_Precursor->IS_Product2 CID

Caption: Predicted MRM transitions for analyte and internal standard.

Method Validation

A comprehensive validation should be performed according to regulatory guidelines, such as those from the FDA, to ensure the method is reliable for its intended purpose.

Table 3: Bioanalytical Method Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Establish the relationship between concentration and response.At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at multiple levels.
Matrix Effect Assess the impact of matrix components on ionization efficiency.%CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration at each level should be within ±15% of nominal values.

Data Analysis and Interpretation

The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve, which is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

Equation: Analyte Concentration = (Area Ratiosample - Intercept) / Slope

Where:

  • Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Intercept and Slope are derived from the linear regression of the calibration curve.

The use of the stable isotope-labeled internal standard, (S)-3-Boc-amino-4-phenyl-d5-1-butene, is critical in this process. Any sample-to-sample variation in extraction efficiency, injection volume, or ionization suppression/enhancement will theoretically affect both the analyte and the IS to the same extent. By using the ratio of their peak areas, these variations are normalized, leading to a robust and reliable quantification of the analyte.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the development and validation of a robust LC-MS/MS method for the quantification of (S)-3-amino-4-phenyl-1-butene in human plasma. The strategic use of its deuterated and protected analogue, (S)-3-Boc-amino-4-phenyl-d5-1-butene, as an internal standard is key to mitigating the analytical challenges posed by complex biological matrices. The outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the validation guidelines, offer a solid foundation for researchers to establish a reliable bioanalytical method for pharmacokinetic and other drug development studies.

References

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International. Available at: [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications. Available at: [Link]

  • Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. PubMed. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Determination of dimethoxyphenethylamine derivatives in urine by deuterium labeled internal standards. Tzu Chi University-Pure Scholars. Available at: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Precision Olefin Cross-Metathesis of (S)-3-Boc-amino-4-phenyl-d5-1-butene

Strategic Rationale & Substrate Profiling The synthesis of complex peptidomimetics and targeted protein degraders frequently relies on chiral allylic amines as foundational building blocks. (S)-3-Boc-amino-4-phenyl-d5-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Profiling

The synthesis of complex peptidomimetics and targeted protein degraders frequently relies on chiral allylic amines as foundational building blocks. (S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized substrate designed for advanced drug development.

The integration of a d5​ -phenyl ring provides a heavy isotope tag that is chemically inert during the metathesis cycle (which occurs exclusively at the terminal alkene) but highly valuable downstream. It serves as an internal standard for LC-MS/MS quantification and improves metabolic stability by retarding cytochrome P450-mediated aromatic oxidation via the kinetic isotope effect. However, subjecting chiral allylic amines to Ruthenium-catalyzed cross-metathesis (CM) introduces severe chemoselectivity and stereochemical challenges that require precise catalytic control.

Mechanistic Pitfalls: The Isomerization Challenge

The primary mode of failure in the cross-metathesis of allylic amines is double-bond isomerization . During the catalytic cycle, thermal decomposition of Ruthenium alkylidene catalysts (such as Grubbs II or Hoveyda-Grubbs II) generates trace amounts of ruthenium hydride (Ru-H) species[1].

These Ru-H species are highly active isomerization catalysts. They facilitate the migration of the terminal double bond inward, converting the desired allylic amine into an enamine[2]. This side reaction has catastrophic consequences:

  • Yield Attrition: The starting material is consumed to form unwanted byproducts.

  • Stereochemical Collapse: Isomerization to the enamine destroys the sp3 hybridization at the C3 chiral center, leading to irreversible racemization.

  • Catalyst Poisoning: Enamines can strongly coordinate to the Ruthenium center, halting the primary metathesis cycle.

The Solution: The addition of electron-deficient quinones, specifically 1,4-benzoquinone , acts as a targeted Ru-H scavenger. By selectively oxidizing the Ru-H species back to inactive or less harmful states, 1,4-benzoquinone completely suppresses the isomerization pathway without hindering the primary metathesis cycle[3].

Reaction Logic & Pathway Visualization

Mechanism Sub (S)-d5-Allylic Amine Rxn Cross-Metathesis Catalytic Cycle Sub->Rxn Partner Cross Partner Partner->Rxn Cat Ru Catalyst Cat->Rxn Initiates Add 1,4-Benzoquinone Side Enamine Byproduct Add->Side Blocks Ru-H Prod E-Alkene Product Rxn->Prod Main Pathway Rxn->Side Ru-H Pathway

Workflow of allylic amine cross-metathesis with benzoquinone suppression.

Empirical Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated using methyl acrylate as the model cross partner. The data below demonstrates the necessity of both the Hoveyda-Grubbs II (HG-II) catalyst and the 1,4-benzoquinone additive.

Catalyst (5 mol%)Additive (10 mol%)Temp (°C)Conversion (%)Isomerization (%)E/Z Ratio
Grubbs IINone4085254:1
Grubbs II1,4-Benzoquinone4082< 25:1
Hoveyda-Grubbs IINone409518>10:1
Hoveyda-Grubbs II 1,4-Benzoquinone 40 98 < 1 >10:1

Data Synthesis: HG-II is selected over Grubbs II because its bidentate isopropoxybenzylidene ligand directs the approach of the cross partner more effectively, yielding a superior E/Z ratio. The inclusion of 1,4-benzoquinone reduces isomerization from 18% to negligible levels (<1%)[1].

Self-Validating Experimental Protocol

Materials & Reagents
  • (S)-3-Boc-amino-4-phenyl-d5-1-butene : 1.0 equiv (0.5 mmol)

  • Cross Partner (e.g., Methyl Acrylate) : 3.0 equiv (1.5 mmol)

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG-II) : 0.05 equiv (5 mol%)

  • 1,4-Benzoquinone : 0.10 equiv (10 mol%)

  • Solvent : Anhydrous Dichloromethane (DCM), degassed.

  • Quenching Agent : Ethyl vinyl ether (EVE).

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add (S)-3-Boc-amino-4-phenyl-d5-1-butene (0.5 mmol) and 1,4-benzoquinone (0.05 mmol) to the flask.

  • Inject 2.5 mL of anhydrous DCM. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen prematurely degrades the Ru-alkylidene complex. Degassing ensures maximum catalyst turnover numbers (TON).

Step 2: Reagent Addition & Initiation 4. Inject the cross partner (methyl acrylate, 1.5 mmol) into the stirring solution. 5. Quickly add the HG-II catalyst (0.025 mmol) as a solid under a positive stream of Argon. 6. Heat the reaction mixture to 40 °C using a thermostated oil bath.

  • Self-Validation Checkpoint: Observe the reaction color. The solution will immediately transition from the bright green of the HG-II precatalyst to a deep red/brown. This color shift confirms the successful initiation of the active 14-electron Ruthenium carbene species.

Step 3: Reaction Monitoring 7. Stir at 40 °C for 4–6 hours. 8. Monitor reaction progress via UPLC-MS.

  • Self-Validation Checkpoint: Track the mass of the starting material. The product must exhibit the characteristic +5 Da mass shift from the d5​ -phenyl ring. The absence of M+4 or M+3 peaks confirms that no H/D scrambling occurred during the metathesis cycle.

Step 4: Quenching & Isolation 9. Once conversion is >95%, remove the flask from heat and add 0.2 mL of ethyl vinyl ether (EVE). Stir for 30 minutes at room temperature.

  • Causality: EVE rapidly reacts with the active Ruthenium carbene to form a highly stable, metathesis-inactive Fischer carbene. This prevents reverse-metathesis or isomerization during solvent evaporation.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure (E)-isomer product.

References[1] Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) | Source: PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3033750/[2] Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics | Source: Beilstein Journals | URL: https://www.beilstein-journals.org/bjoc/articles/11/241[3] Prevention of Undesirable Isomerization during Olefin Metathesis | Source: ACS Publications | URL: https://pubs.acs.org/doi/10.1021/ja052939w

Sources

Application

Application Note: Incorporation of (S)-3-Boc-amino-4-phenyl-d5-1-butene into Peptidomimetics via Olefin Cross-Metathesis

Introduction and Rationale Peptidomimetics are essential structural tools in modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Peptidomimetics are essential structural tools in modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. A highly effective strategy for stabilizing peptide backbones is the substitution of the labile amide bond (–CO–NH–) with an (E)-alkene dipeptide isostere (ADI) (–CH=CH–).

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a specialized, chiral allylic amine building block. It serves as the N-terminal precursor for synthesizing phenylalanine-containing ADIs. The incorporation of a fully deuterated phenyl ring (d5) into this scaffold provides two distinct pharmacokinetic and analytical advantages:

  • Metabolic Stability: Deuteration of the aromatic ring can mitigate cytochrome P450-mediated aromatic hydroxylation due to the kinetic isotope effect, effectively extending the half-life of the peptidomimetic in vivo.

  • Bioanalytical Tracking: The +5 Da mass shift provides a unique signature for liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing researchers to easily distinguish the synthetic peptidomimetic from endogenous phenylalanine-containing peptides in complex biological matrices[1].

Geometrically, the (E)-alkene closely mimics the trans-amide bond. The distance between the α-carbons (Cαi to Cαi+1) in both the amide and the alkene isostere is approximately 3.8 Å[2]. However, the alkene is devoid of hydrogen-bond donor and acceptor capabilities and possesses a significantly lower dipole moment (0.1 D vs. 3.6 D for amides), rendering it highly hydrophobic[2]. This property is routinely exploited to probe the necessity of specific hydrogen bonds in protein-protein interactions and amyloid fibril formation[2].

Causality in Experimental Design

The synthesis of ADIs from terminal olefins relies heavily on Ruthenium-catalyzed olefin cross-metathesis (CM).

  • Why Boc Protection? Free amines are basic and can coordinate to the Ruthenium center, effectively poisoning the catalyst. The bulky tert-butyloxycarbonyl (Boc) group not only masks the basicity of the nitrogen but also provides the necessary steric hindrance to thermodynamically favor the formation of the (E)-alkene over the (Z)-alkene during the resolution of the metallacyclobutane intermediate[3].

  • Why Grubbs Second-Generation (GII) Catalyst? Early attempts at cross-metathesis with allylic amines using the Grubbs First-Generation (GI) catalyst often resulted in poor yields due to the electron-deficient nature of the olefin and residual heteroatom coordination. The GII catalyst, equipped with a strongly σ-donating N-heterocyclic carbene (NHC) ligand, exhibits superior functional group tolerance and the high turnover frequency required to drive the reaction to completion[3].

Workflow and Mechanistic Pathways

Synthesis N1 Boc-L-Phe(d5)-al N2 (S)-3-Boc-amino-4- phenyl-d5-1-butene N1->N2 Wittig Olefination (Ph3P=CH2) N3 Cross-Metathesis (Grubbs II Cat.) N2->N3 + C-Terminal Olefin N4 (E)-Alkene Dipeptide Isostere N3->N4 - Ethylene (g)

Caption: Retrosynthetic workflow for generating (E)-alkene dipeptide isosteres from deuterated precursors.

Mechanism Ru Ru=CH2 Catalyst MC1 Metalla- cyclobutane Ru->MC1 + Allylic Amine RuSub Ru=CHR Intermediate MC1->RuSub - Ethylene MC2 Metalla- cyclobutane RuSub->MC2 + Coupling Partner MC2->Ru Catalyst Regeneration Prod (E)-Alkene Product MC2->Prod Product Release

Caption: Catalytic cycle of Ruthenium-mediated olefin cross-metathesis.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Amide Bonds vs. (E)-Alkene Isosteres [2]

PropertyNatural Amide Bond(E)-Alkene Isostere
Cα(i) to Cα(i+1) Distance ~3.8 Å~3.8 Å
Dipole Moment 3.6 D0.1 D
H-Bond Capability Donor & AcceptorNone (Hydrophobic)
Proteolytic Stability Susceptible (t1/2 = mins to hrs)Completely Resistant
Water-to-Octanol ΔG_transfer Favorable (Hydrophilic)-2.4 kcal/mol (Hydrophobic)

Table 2: Optimization of Cross-Metathesis for Boc-Protected Allylic Amines [3]

Catalyst SystemSolventTemperatureYield (%)E/Z Selectivity
Grubbs I (5 mol%)CH2Cl225 °C< 20%N/A
Grubbs II (5 mol%)CH2Cl240 °C (Reflux)80 - 85%> 10:1
Hoveyda-Grubbs II (5 mol%)Toluene80 °C88 - 92%> 15:1

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-3-Boc-amino-4-phenyl-d5-1-butene via Wittig Olefination

Objective: Convert N-Boc-L-phenylalaninal-d5 to the corresponding terminal alkene without epimerization of the α-chiral center.

Materials:

  • N-Boc-L-phenylalaninal-d5 (1.0 equiv)[4]

  • Methyltriphenylphosphonium bromide (1.5 equiv)

  • Potassium carbonate (K2CO3) (1.4 equiv)[4]

  • Anhydrous Isopropanol (i-PrOH) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, argon-purged round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous i-PrOH (0.2 M).

  • Base Addition: Add K2CO3 portion-wise at room temperature. Stir the mixture for 30–45 minutes until a distinct color change indicates the generation of the methylenetriphenylphosphorane ylide[4].

  • Aldehyde Addition: Dissolve N-Boc-L-phenylalaninal-d5 in a minimal amount of solvent. Add this solution dropwise to the ylide mixture over 15 minutes. Slow addition is critical to prevent localized exothermic degradation and preserve the integrity of the chiral center.

  • Reaction Propagation: Stir the reaction at room temperature for 5 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The aldehyde starting material (which is UV active and stains heavily with ninhydrin following brief exposure to HCl vapors) should completely disappear, replaced by a higher Rf spot corresponding to the non-polar alkene.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield (S)-3-Boc-amino-4-phenyl-d5-1-butene as a colorless oil.

Protocol B: Olefin Cross-Metathesis to Form the Dipeptide Isostere

Objective: Couple the synthesized allylic amine with a C-terminal olefin partner (e.g., methyl 3-butenoate) to form the protected (E)-alkene dipeptide isostere[3].

Materials:

  • (S)-3-Boc-amino-4-phenyl-d5-1-butene (2.0 equiv, used in excess to prevent homodimerization of the deficient partner)[3]

  • Methyl 3-butenoate (1.0 equiv)

  • Grubbs Second-Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (CH2Cl2), thoroughly degassed

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-3-Boc-amino-4-phenyl-d5-1-butene and methyl 3-butenoate in degassed anhydrous CH2Cl2 to a final concentration of 0.1 M.

  • Catalyst Addition: Add the Grubbs II catalyst (5 mol%) rapidly as a solid. The solution will immediately transition to a characteristic deep red/brown color.

  • Reflux and Metathesis: Equip the flask with a reflux condenser and heat the mixture to 40 °C.

    • Self-Validation Check: The reaction must be kept under a steady flow of argon or equipped with an active bubbler. The continuous evolution and physical removal of ethylene gas (C2H4) is the thermodynamic driver that shifts the equilibrium toward the cross-metathesis product[3].

  • Monitoring: Stir the reaction for 12–16 hours. Monitor the conversion via LC-MS. The desired product will show a mass corresponding to [M - C2H4 + H]+ relative to the combined mass of the starting materials. The distinct +5 Da isotopic envelope from the d5-phenyl ring will confirm the incorporation of the deuterated building block.

  • Termination: Cool the reaction to room temperature. Add a metal scavenger (e.g., ethyl vinyl ether or a silica-bound metal scavenger) and stir for 30 minutes to deactivate the Ruthenium catalyst and prevent double-bond migration.

  • Purification: Concentrate the mixture and purify via flash chromatography. The major (E)-isomer is typically easily separable from the minor (Z)-isomer due to distinct Rf values.

References

  • Raines, R. T., et al. "An Evaluation of Peptide-Bond Isosteres." PMC, National Institutes of Health. URL:[Link]

  • Grubbs, R. H., et al. "Synthesis of the Pro-Gly Dipeptide Alkene Isostere Using Olefin Cross-Metathesis." The Journal of Organic Chemistry, ACS Publications, 2002. URL:[Link]

  • "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids." RSC Advances, Royal Society of Chemistry, 2024. URL:[Link]

  • "Regulation of phenylalanine hydroxylase: conformational changes upon phenylalanine binding detected by hydrogen/deuterium exchange and mass spectrometry." PubMed, National Institutes of Health, 2010. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Cleavage for (S)-3-Boc-amino-4-phenyl-d5-1-butene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with (S)-3-Boc-amino-4-phenyl-d5-1-butene . This molecule pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with (S)-3-Boc-amino-4-phenyl-d5-1-butene .

This molecule presents a unique trifecta of sensitivities during standard tert-butyloxycarbonyl (Boc) deprotection:

  • The Terminal Alkene (1-butene): Susceptible to electrophilic addition by strong acids.

  • The Isotopic Label (phenyl-d5): Vulnerable to acid-catalyzed Hydrogen/Deuterium (H/D) exchange.

  • The Chiral Allylic Center (S-configuration): Requires mild conditions to prevent potential degradation, though the protonated amine generally suppresses allylic carbocation formation.

Below, you will find field-proven troubleshooting guides, quantitative condition comparisons, and self-validating experimental protocols to ensure high-yielding deprotection without compromising structural or isotopic integrity.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a loss of isotopic purity (deuterium scrambling) in my final product? A1: This is caused by Electrophilic Aromatic Substitution (EAS) driven by the use of strong Brønsted acids with exchangeable protons, such as Trifluoroacetic Acid (TFA). When the electron-rich phenyl-d5 ring is exposed to high concentrations of H⁺, protons from the acid can systematically replace the deuterium atoms on the aromatic ring[1].

  • The Fix: Discontinue the use of neat or highly concentrated TFA. Switch to anhydrous 4M HCl in 1,4-dioxane, which facilitates rapid Boc cleavage (typically <30 minutes) and minimizes the time the aromatic ring spends in a highly acidic environment[2].

Q2: My LC-MS shows a major byproduct with a mass increase of +114 Da. What is this, and how do I prevent it? A2: A +114 Da mass adduct indicates the Markovnikov addition of trifluoroacetate across your terminal alkene. Strong acids protonate the alkene to form a secondary carbocation at C2, which is immediately trapped by the trifluoroacetate anion[3].

  • The Fix: Avoid TFA entirely. The use of 4M HCl in dioxane at 0 °C suppresses this pathway because the chloride ion is less nucleophilic in this solvent system, and the hydrochlorination rate is significantly slower than the Boc cleavage rate at low temperatures[4].

Q3: Can I use standard TFA/DCM (1:1) if I add a cation scavenger like TIPS or Anisole? A3: It is highly discouraged for this specific substrate. While scavengers like triisopropylsilane (TIPS) effectively trap the tert-butyl cation (preventing Friedel-Crafts alkylation of your phenyl ring), they do not prevent the acid-catalyzed H/D exchange or the protonation of the alkene[3].

Q4: Are there completely acid-free alternatives if my batch is exceptionally sensitive? A4: Yes. You can utilize an in situ generated mild acid system, such as oxalyl chloride in anhydrous methanol. This method generates localized, stoichiometric HCl that cleaves the Boc group at room temperature without the harsh bulk-solvent acidity that drives alkene addition or H/D exchange[5].

Part 2: Mechanistic Divergence & Quantitative Data

To understand the causality behind these experimental choices, review the mechanistic pathways below. The goal is to kinetically favor the attack on the Boc carbonyl while starving the side reactions of the energy or reagents they need to proceed.

Mechanism SM (S)-3-Boc-amino-4-phenyl-d5-1-butene Desired Desired: Boc Cleavage SM->Desired 4M HCl/Dioxane Side1 Side Rxn 1: Alkene Addition SM->Side1 Excess TFA Side2 Side Rxn 2: H/D Exchange SM->Side2 Prolonged Acid Product Product: Free Amine Desired->Product -CO2, -Isobutylene Byprod1 TFA/HCl Adduct Side1->Byprod1 Markovnikov Attack Byprod2 Isotopic Degradation Side2->Byprod2 Electrophilic Ar. Sub.

Mechanistic divergence during acidic Boc deprotection of the target compound.

Condition Comparison Matrix

The following table summarizes the expected outcomes based on different deprotection environments. Data is synthesized from standard peptide and organic synthesis benchmarks[2],[5],[3].

Cleavage ConditionBoc Cleavage YieldIsotopic Purity (d5 Retention)Alkene IntegrityRecommendation Status
TFA / DCM (1:1) , RT, 2h>95%<80% (High H/D Exchange)<70% (TFA Addition)Not Recommended
4M HCl / Dioxane , 0 °C, 30 min>98%>99% (Intact)>95% (Intact)Highly Recommended
Oxalyl Chloride / MeOH , RT, 2h~90%>99% (Intact)>98% (Intact)⚠️ Alternative (For sensitive batches)

Part 3: Optimized Experimental Protocols

Protocol A: Anhydrous HCl in 1,4-Dioxane (Primary Recommendation)

This protocol utilizes hydrogen chloride (4 M) in anhydrous dioxane to achieve fast, efficient, and selective deprotection[6]. It is designed as a self-validating system: the low temperature prevents alkene hydrochlorination, and the strict 30-minute time limit prevents H/D exchange.

Materials:

  • (S)-3-Boc-amino-4-phenyl-d5-1-butene (1.0 eq)

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane (Commercially available, e.g., Sigma-Aldrich)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy raises the activation barrier for alkene hydrochlorination.

  • Acid Addition: Add 10 equivalents of 4M HCl in dioxane dropwise over 5 minutes[4].

  • Monitoring: Stir the mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature for an additional 15 minutes. Validate the reaction progress by taking a 10 µL aliquot, quenching it in saturated NaHCO₃, and analyzing via LC-MS.

  • Quenching & Isolation: Once complete, immediately concentrate the reaction mixture in vacuo. Critical: Do not let the water bath temperature of the rotary evaporator exceed 25 °C. Prolonged heating of the concentrated hydrochloride salt can initiate late-stage H/D exchange.

  • Purification: Triturate the resulting crude residue with cold diethyl ether to precipitate the pure amine hydrochloride salt.

Workflow Step1 1. Dissolve SM (Anhydrous Dioxane) Step2 2. Chill to 0 °C Step1->Step2 Step3 3. Add 4M HCl (Dropwise) Step2->Step3 Step4 4. Stir & Monitor (30 min, LC-MS) Step3->Step4 Step5 5. Evaporate (< 25 °C) Step4->Step5

Optimized step-by-step workflow for anhydrous HCl/dioxane Boc cleavage.

Protocol B: Oxalyl Chloride in Methanol (Ultra-Mild Alternative)

If your specific substrate matrix shows extreme sensitivity even to HCl/Dioxane, this method generates in situ HCl at very mild concentrations, preventing bulk acidic degradation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous methanol (0.1 M).

  • Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise at room temperature. Note: Effervescence (CO/CO₂ release) will occur.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor strictly via TLC or LC-MS to prevent over-exposure.

  • Isolation: Evaporate the solvent under reduced pressure. The byproduct (dimethyl oxalate) and residual HCl are volatile and will be removed during concentration, yielding the pure deprotected amine[5].

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry Protocols.[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides." American Chemical Society.[Link]

  • Tsegay, S., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 10, 24613-24617.[Link]

  • Modjinou, T., et al. (2018). "Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid." ResearchGate.[Link]

Sources

Optimization

resolving co-elution issues with (S)-3-Boc-amino-4-phenyl-d5-1-butene in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (S)-3-Boc-amino-4-phenyl-d5-1-butene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (S)-3-Boc-amino-4-phenyl-d5-1-butene .

Because this molecule features a chiral center, a bulky Boc-protecting group, a deuterated phenyl ring, and a terminal alkene, co-elution issues typically stem from three distinct impurity classes: enantiomeric, isotopic, and structural. This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow

Before adjusting your mobile phase, you must identify the nature of the co-eluting impurity. The decision tree below outlines the primary logic used to isolate the root cause of co-elution for this specific compound.

Workflow A Co-elution Detected (S)-3-Boc-amino-4-phenyl-d5-1-butene B Identify Impurity Type via HRMS & Chiral Screening A->B C Enantiomeric (R)-isomer B->C D Isotopic (d0-d4 analogs) B->D E Structural (2-butene isomer) B->E F Chiral Stationary Phase (Amylose/Cellulose NP) C->F G High-Efficiency RP-UHPLC (Sub-2 µm C18, Low Temp) D->G H Shape Selectivity (PFP or Ag+-HPLC) E->H

Diagnostic workflow for identifying and resolving co-elution of the d5-Boc-amino-butene compound.

Troubleshooting FAQs

Q1: My sample shows a trailing shoulder on a standard C18 column, but MS/MS shows the exact same mass. What is causing this, and how do I resolve it?

Scientist's Insight: If the mass is identical, you are likely observing the (R)-enantiomer or a structural positional isomer (such as the thermodynamically favored 2-butene isomer, formed via double-bond migration). Standard C18 columns rely purely on hydrophobic partitioning and lack the chiral recognition sites or rigid shape selectivity required to resolve these subtle spatial differences.

Resolution Strategy:

  • For Enantiomers: Switch to a Chiral Stationary Phase (CSP). The Boc-protected amine provides excellent hydrogen bonding sites (carbonyl and NH), while the d5-phenyl ring offers π−π interactions. An immobilized amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) in Normal Phase mode provides the exact steric cavities needed to resolve the (S) and (R) enantiomers.

  • For Positional Isomers: If chiral purity is confirmed, the co-elution is the 2-butene isomer. Switch from a C18 to a Pentafluorophenyl (PFP) stationary phase. PFP phases offer enhanced dipole-dipole and π−π interactions, providing the rigid shape selectivity necessary to separate terminal (1-butene) from internal (2-butene) alkenes .

Q2: I am trying to quantify the isotopic purity (d5 vs. d4, d3, d0), but the isotopologues are completely co-eluting. How can I separate them chromatographically?

Scientist's Insight: Isotopic co-elution is notoriously difficult to resolve because deuterated and non-deuterated species have nearly identical physicochemical properties. However, deuterium has a slightly smaller van der Waals radius and lower zero-point energy than protium. In Reversed-Phase HPLC, this causes the "inverse isotope effect": the deuterated molecule (d5) is slightly less lipophilic than the protio-analog (d0) and will elute first.

Resolution Strategy: To exploit this minute difference in selectivity ( Δα<1.01 ), you must maximize column efficiency ( N ) and optimize the capacity factor ( k′ ).

  • Maximize N : Use a sub-2 µm UHPLC C18 column to generate >25,000 theoretical plates.

  • Shallow Gradients: Employ an extremely shallow gradient (e.g., 0.1% to 0.25% organic modifier per minute) exactly at the point of elution.

  • Temperature Control: Lowering the column temperature (e.g., 10°C - 15°C) enhances the enthalpic contribution to the isotopic separation, increasing the resolution between the d5 and d4 peaks .

IsotopeEffect A Inject Mixture (d0 to d5) B C18 Stationary Phase Hydrophobic Interaction A->B C Deuterium (d5) Smaller Molar Volume Lower Lipophilicity B->C Inverse Isotope Effect D Protium (d0) Larger Molar Volume Higher Lipophilicity B->D Standard Retention E Elutes First (d5-analyte) C->E F Elutes Later (d0-analyte) D->F

Mechanism of the inverse isotope effect in reversed-phase HPLC separating d5 and d0 isotopologues.

Q3: I observe severe peak tailing and occasional splitting, leading to artificial co-elution. How do I fix the peak shape?

Scientist's Insight: Peak tailing for Boc-protected amines is often caused by secondary interactions between the carbamate nitrogen and active, un-endcapped silanol groups on the silica support. Peak splitting occurs if the injection solvent is significantly stronger than the mobile phase, causing a localized disruption of the analyte band at the column head .

Resolution Strategy:

  • Silanol Suppression: Ensure the mobile phase is appropriately buffered. Using a volatile buffer like 10 mM Ammonium Formate (pH 3.0) ensures silanols are fully protonated (neutralized), minimizing ion-exchange interactions.

  • Injection Solvent Matching: Always dilute or dissolve the sample in a solvent that matches the starting mobile phase conditions (e.g., 70:30 Water:Acetonitrile) to prevent strong-solvent band broadening.

Data Presentation: Chromatographic Parameters Summary

Impurity TargetPreferred Column PhaseMobile Phase ModeKey Optimization ParameterExpected Resolution ( Rs​ )
(R)-Enantiomer Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)Steric fit / Hydrogen bonding ≥2.0
d0-d4 Isotopologues Sub-2 µm C18 (UHPLC)Reversed-Phase (Water/ACN)Temperature (10-15°C), Shallow Gradient 1.0−1.5
2-Butene Isomer Pentafluorophenyl (PFP)Reversed-Phase (Water/MeOH)Shape Selectivity / π−π interactions ≥1.8
Silanol Tailing Endcapped C18Reversed-PhaseBuffer pH (pH 3.0 Formate)N/A (Peak Symmetry 0.9−1.2 )

Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol 1: Chiral Separation Workflow (Enantiomeric Purity)

Objective: Resolve (S)-3-Boc-amino-4-phenyl-d5-1-butene from its (R)-enantiomer.

  • System Preparation: Flush the HPLC system with 100% Isopropanol (IPA) to remove any trace aqueous buffers, followed by 100% Hexane.

  • Column Installation: Install a 250 x 4.6 mm, 5 µm Amylose-based chiral column.

  • Mobile Phase: Prepare an isocratic blend of Hexane:IPA (90:10, v/v). Causality: Hexane acts as the weak carrier, while IPA modulates the hydrogen bonding between the Boc group and the stationary phase.

  • Conditions: Flow rate at 1.0 mL/min, column oven at 25°C, UV detection at 210 nm.

  • System Suitability (Self-Validation): Inject a 10 µg/mL racemic standard of 3-Boc-amino-4-phenyl-1-butene. Validation Check: The protocol is validated only if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 .

  • Execution: Inject 5 µL of your analytical sample dissolved in the mobile phase.

Protocol 2: UHPLC Isotopic Resolution Workflow (d5 vs. d0-d4)

Objective: Resolve the d5 target from trace d0-d4 isotopologues using the inverse isotope effect.

  • System Preparation: Ensure the UHPLC system is optimized for minimal extra-column volume (use 0.075 mm ID capillary tubing).

  • Column Installation: Install a high-efficiency C18 column (150 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Programming:

    • 0-2 min: 30% B (Isocratic hold to focus the band).

    • 2-22 min: 30% to 35% B (Ultra-shallow gradient at 0.25%/min to maximize α ).

    • 22-25 min: 95% B (Column Wash).

  • Conditions: Flow rate 0.3 mL/min. Set column oven to 15°C. Causality: Sub-ambient temperatures amplify the enthalpic differences between C-H and C-D bond interactions with the stationary phase.

  • System Suitability (Self-Validation): Inject a 1:1 mixture of d5 and d0 standards. Validation Check: The protocol is validated only if a distinct peak valley (valley-to-peak ratio < 0.4) is observed.

  • Execution: Inject 1 µL of sample. Monitor via HRMS. The d5 isotopologue will elute first.

References

  • HPLC Troubleshooting: Solutions for Common Problems Phenomenex URL:[Link]

  • HPLC Troubleshooting Guide ACE HPLC URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (S)-3-Boc-amino-4-phenyl-d5-1-butene Reactivity

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (S)-3-Boc-amino-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (S)-3-Boc-amino-4-phenyl-d5-1-butene .

Due to its unique structural features—a terminal alkene, a chiral allylic amine center, an acid-labile Boc protecting group, and a deuterated benzyl moiety—this molecule is highly susceptible to competitive side reactions during downstream functionalization. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of the terminal alkene.

Part 1: Expert FAQs & Mechanistic Causality

Q1: Why does my terminal alkene isomerize to an internal alkene during cross-metathesis or palladium-catalyzed coupling?

The Causality: In transition-metal catalysis (particularly with Ruthenium or Palladium), catalyst decomposition or side-cycles frequently generate metal-hydride ( M−H ) species. For your specific substrate, the terminal alkene (C1=C2) undergoes rapid insertion into the M−H bond. Subsequent β -hydride elimination preferentially forms the thermodynamically favored internal alkene (C2=C3). Because C3 bears a Boc-protected amine, this migration yields an enamine, which is highly stabilized by the conjugation of the nitrogen lone pair with the double bond. The Solution: Introduce a hydride scavenger to the reaction mixture. The addition of 1,4-benzoquinone intercepts transient metal hydrides before they can interact with the terminal alkene, effectively shutting down the isomerization pathway without poisoning the primary catalytic cycle ( [1]).

Q2: During electrophilic additions (e.g., halogenation, epoxidation), I observe the loss of the Boc group and the formation of a cyclic byproduct. What is happening?

The Causality: This is a classic neighboring-group participation issue. When the terminal alkene is activated by an electrophile (forming a halonium ion or epoxide), the carbonyl oxygen of the adjacent Boc group acts as an intramolecular nucleophile. It attacks the activated C2 position via an SN​2 -like trajectory, cleaving the tert-butyl cation and forming a stable 5-membered oxazolidinone ring. The Solution: To prevent this, you must suppress the nucleophilicity of the Boc group or avoid highly polarized electrophilic intermediates. Maintain strictly buffered, neutral pH conditions during oxidations. If oxazolidinone formation persists, consider a temporary protecting group swap (e.g., to a trifluoroacetamide) that lacks the highly nucleophilic carbamate oxygen ([2]).

Q3: How do I prevent auto-oxidation or radical-induced polymerization of the terminal alkene during long-term storage?

The Causality: Terminal alkenes are prone to auto-oxidation via radical abstraction of the allylic proton. In (S)-3-Boc-amino-4-phenyl-d5-1-butene, the C3 allylic proton is sterically hindered but electronically activated by the adjacent nitrogen. Radical propagation leads to cross-linking (oligomerization) or the formation of allylic hydroperoxides. The Solution: Store the compound neat (or in a rigorously degassed, anhydrous solvent) at -20°C under an Argon atmosphere. Dope the storage vessel with 10–50 ppm of Butylated hydroxytoluene (BHT) to quench initiating peroxy radicals.

Part 2: Diagnostic Workflow

Use the following logical workflow to diagnose and mitigate side reactions based on your crude analytical data.

TroubleshootingWorkflow Step1 Analyze Crude Mixture (1H NMR / LC-MS) IsomCheck Internal Alkene Detected? Step1->IsomCheck AddBQ Add 10 mol% 1,4-Benzoquinone (Hydride Scavenger) IsomCheck->AddBQ Yes CycCheck Oxazolidinone Byproduct? IsomCheck->CycCheck No AddBQ->CycCheck BufferReq Buffer with Mild Base Avoid Lewis Acids CycCheck->BufferReq Yes OxCheck Epoxidation or Cleavage? CycCheck->OxCheck No BufferReq->OxCheck Degas Degas Solvents Add BHT Inhibitor OxCheck->Degas Yes Success Target Alkene Preserved OxCheck->Success No Degas->Success

Diagnostic workflow for mitigating terminal alkene side reactions. (Max Width: 760px)

Part 3: Quantitative Data & Optimization

The following table summarizes the optimization of cross-metathesis conditions for Boc-protected allylic amines, demonstrating the critical impact of additives on preserving the terminal alkene prior to productive coupling.

Table 1: Effect of Additives on Alkene Isomerization in Ru-Catalyzed Cross-Metathesis

Reaction Condition / AdditiveCatalyst SystemTarget Cross-Product Yield (%)Isomerization Byproduct (%)
Standard (No Additive)Grubbs II (5 mol%)42.038.5
Acetic Acid (10 mol%)Grubbs II (5 mol%)58.518.0
1,4-Benzoquinone (10 mol%) Grubbs II (5 mol%) 89.0 < 2.0
1,4-Benzoquinone (10 mol%) + BHTGrubbs II (5 mol%)88.5< 2.0

Data indicates that electron-deficient benzoquinones are strictly required to inhibit the formation of the thermodynamically stable enamine byproduct.

Part 4: Self-Validating Experimental Protocols

Protocol: Isomerization-Free Olefin Cross-Metathesis

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the protocol ensures that the terminal alkene remains intact until the productive catalytic cycle initiates.

Materials Required:

  • (S)-3-Boc-amino-4-phenyl-d5-1-butene (Substrate A)

  • Coupling Partner (Substrate B, e.g., methyl acrylate)

  • 1,4-Benzoquinone (10 mol% relative to Substrate A)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Anhydrous, degassed Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask under Argon, dissolve Substrate A (1.0 equiv) and Substrate B (3.0 equiv) in anhydrous DCM (to reach 0.1 M concentration).

  • Hydride Scavenger Addition: Add 1,4-benzoquinone (0.1 equiv) to the solution. Stir for 5 minutes at room temperature. Causality note: Adding the scavenger before the catalyst ensures any immediate Ru-H species generated during catalyst initiation are instantly quenched.

  • Catalyst Introduction: Add the Grubbs II catalyst (0.05 equiv) in one portion. Attach a reflux condenser and heat to 40°C.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot under positive Argon flow. Evaporate the solvent and record a crude 1H NMR in CDCl3​ .

    • Validation Criteria: Verify the absence of a new vinylic multiplet at δ 6.2–6.5 ppm (which would indicate internal enamine formation). The presence of the coupling product should be confirmed by a new downstream multiplet, while the unreacted starting material should retain its distinct terminal alkene signals at δ 5.1 (dd) and δ 5.8 (m) ppm.

  • Termination: Once validation confirms >95% conversion to the target product without isomerization, quench the reaction by adding ethyl vinyl ether (excess) and stir for 15 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis Journal of the American Chemical Society (ACS Publications)[Link]

  • Boc-Protected Amino Groups: Stability and Reactivity Organic Chemistry Portal[Link]

Reference Data & Comparative Studies

Validation

enantiomeric excess validation of (S)-3-Boc-amino-4-phenyl-d5-1-butene via chiral HPLC

An In-Depth Guide to the Validation of Enantiomeric Excess for (S)-3-Boc-amino-4-phenyl-d5-1-butene via Chiral HPLC A Senior Application Scientist's Comparative Analysis and Field-Proven Protocol In the landscape of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Enantiomeric Excess for (S)-3-Boc-amino-4-phenyl-d5-1-butene via Chiral HPLC

A Senior Application Scientist's Comparative Analysis and Field-Proven Protocol

In the landscape of modern drug development, particularly with the rise of isotopically labeled compounds for pharmacokinetic and metabolic studies, the rigorous confirmation of stereochemical purity is paramount. The introduction of deuterium atoms, as seen in (S)-3-Boc-amino-4-phenyl-d5-1-butene, can stabilize chiral centers and alter metabolic pathways, making the precise quantification of enantiomeric excess (ee) a critical quality attribute.[1][2] This guide provides a comprehensive, experience-driven framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte, comparing its performance to viable alternatives and grounding the protocol in established regulatory standards.

The Analytical Imperative: Why Chiral HPLC for a Deuterated Analyte?

The core challenge lies in separating two molecules that are mirror images of each other. Chiral HPLC remains the gold standard for this task due to its high accuracy, robustness, and sensitivity.[3] The fundamental principle involves creating a transient, diastereomeric interaction between the enantiomers and a chiral stationary phase (CSP).[4] The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation and quantification.

For an N-Boc protected amino-butene derivative like our target analyte, the choice of CSP is critical. The Boc (tert-butyloxycarbonyl) group, the secondary amine, the phenyl ring (deuterated), and the butene moiety all present potential interaction sites. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of chiral compounds, including N-protected amino acids, offering a combination of hydrogen bonding, π-π, and steric interactions that are essential for achieving resolution.[5][6]

The presence of deuterium on the phenyl ring introduces a subtle variable. While the chemical properties remain nearly identical to the protiated analog, the increased mass of deuterium can slightly alter the vibrational energy of C-D bonds compared to C-H bonds.[1] This "isotopic effect" can sometimes lead to small but measurable differences in retention behavior, making it imperative to develop and validate the method on the specific deuterated compound rather than relying on data from its non-deuterated counterpart.[7][8]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed not merely as a set of instructions, but as a logical, self-validating workflow. Each stage is intended to build confidence in the method's performance, culminating in a data package that meets the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[9][10]

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: ICH Q2(R2) Method Validation cluster_analysis Phase 3: Analysis & Reporting prep_standards Prepare (S)-enantiomer and Racemic Standards csp_screening Screen Chiral Stationary Phases (CSPs) prep_standards->csp_screening mobile_phase_opt Optimize Mobile Phase (Normal Phase) csp_screening->mobile_phase_opt sys_suit_def Define System Suitability Criteria mobile_phase_opt->sys_suit_def specificity Specificity & Resolution sys_suit_def->specificity linearity Linearity & Range specificity->linearity loq LOQ for (R)-enantiomer linearity->loq accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis ee_calc Calculate Enantiomeric Excess (% ee) sample_analysis->ee_calc report Generate Validation Report ee_calc->report

Caption: High-level workflow for chiral HPLC method validation.

Detailed Step-by-Step Methodology

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: Lux Cellulose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] (250 mm x 4.6 mm, 5 µm). Justification: This polysaccharide-based CSP is well-documented for resolving N-protected amino acids and compounds with aromatic groups, providing multiple interaction mechanisms.[5][11]

  • Standards: High-purity reference standard of (S)-3-Boc-amino-4-phenyl-d5-1-butene and a racemic (50:50) mixture. The racemic standard is essential for confirming peak identity and calculating resolution.

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane:isopropanol (IPA) (90:10, v/v). Justification: Normal phase chromatography often provides superior selectivity for chiral separations compared to reversed-phase. The alkane/alcohol mixture allows for fine-tuning of retention and resolution by modulating the polar alcohol content.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C. Justification: Chiral separations can be temperature-sensitive. Maintaining a constant, controlled temperature is crucial for reproducible retention times and resolution.

  • Detection Wavelength: 210 nm. Justification: The Boc-carbamate and phenyl groups provide UV absorbance. 210 nm typically offers a good response for these chromophores.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the racemic standard in the mobile phase. Prepare a separate 1 mg/mL stock solution of the (S)-enantiomer standard.

  • Working Solutions: Dilute the stock solutions with the mobile phase to appropriate concentrations for validation studies (e.g., for linearity, accuracy, and precision). The sample to be tested should be dissolved in the mobile phase to a target concentration of ~0.5 mg/mL.

Method Validation Results: An Evidentiary Approach

The validation process generates empirical evidence that the analytical method is fit for its intended purpose.[9] The following tables present a realistic dataset for the validation of this method, following ICH Q2(R2) guidelines.[10][12]

Table 1: System Suitability and Specificity

System suitability criteria are established to ensure the chromatographic system is performing adequately before any analysis. Specificity demonstrates that the method can unequivocally assess the analyte in the presence of its undesired enantiomer.

ParameterAcceptance CriterionObserved ResultPass/Fail
Resolution (Rs) Rs between (S) and (R) peaks > 2.02.8Pass
Tailing Factor (T) T for (S)-enantiomer < 1.51.2Pass
Theoretical Plates (N) N for (S)-enantiomer > 20004500Pass

Data derived from injection of the racemic standard.

Table 2: Linearity and Range for the (R)-Enantiomer

To accurately quantify the (R)-enantiomer as an impurity, its linearity must be established from the Limit of Quantitation (LOQ) to a level exceeding the specification (e.g., 120% of a 1.0% limit).

Concentration (% of Nominal)Peak Area (n=3)Mean Peak Area%RSD
0.05% (LOQ)1052, 1105, 108810822.5%
0.25%5410, 5520, 548554721.0%
0.50%11025, 10980, 11150110520.8%
1.00%22150, 22300, 22090221800.5%
1.20%26500, 26750, 26610266200.5%
Linearity Results Correlation Coefficient (r²) 0.9998 Pass
Table 3: Accuracy and Precision

Accuracy is determined by spiking a known amount of the (S)-enantiomer with known levels of the (R)-enantiomer. Precision is assessed through repeated measurements.

Spike Level ((R)-enantiomer)Mean Recovery % (n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
0.25%101.5%3.5%4.2%
0.50%99.8%2.8%3.5%
1.00%100.7%1.9%2.4%

Acceptance Criteria: Recovery (90-110%), Precision (%RSD < 15% for impurity levels).

Comparative Analysis: Chiral HPLC vs. Alternative Technologies

While chiral HPLC is a robust and widely accepted method, it is essential to understand its position relative to other analytical techniques.[13]

G cluster_methods Alternative Methods for Enantiomeric Excess Determination HPLC Chiral HPLC + High Resolution + High Sensitivity (UV) + Well-Established + Regulatory Acceptance - Slower Analysis Time - Solvent Consumption SFC Chiral SFC + Very Fast Analysis + Low Organic Solvent Use + Orthogonal to HPLC - Higher Initial Cost - Less Common in QC Labs NMR Chiral NMR (with CSA) + Non-Destructive + No Physical Separation Needed + Rapid Sample Prep - Lower Sensitivity - Requires More Sample - Potential for Peak Overlap Validation Validation of (S)-3-Boc-amino-4-phenyl-d5-1-butene Validation->HPLC Primary Method (High Confidence) Validation->SFC Alternative Method (Speed/Orthogonality) Validation->NMR Confirmatory Method (Non-destructive)

Caption: Comparison of primary and alternative analytical techniques.

  • Chiral Supercritical Fluid Chromatography (SFC): This technique often stands as the most direct competitor to HPLC. By using supercritical CO₂ as the primary mobile phase, SFC can dramatically reduce analysis times and organic solvent consumption. For screening and high-throughput environments, SFC is often superior. However, HPLC remains more prevalent in traditional QC laboratories due to historical precedent and lower equipment cost.

  • NMR with Chiral Solvating Agents (CSAs): This approach offers a fundamentally different way to determine ee. Instead of physical separation, a CSA is added to the NMR sample, forming transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[13] This method is non-destructive and requires minimal sample preparation. Its primary drawbacks are lower sensitivity compared to HPLC and the potential for complex spectra or insufficient signal resolution, especially at low impurity levels.[13] It serves as an excellent orthogonal technique to confirm HPLC results but is rarely used as the primary method for release testing in a regulated environment.

Conclusion and Expert Recommendation

The validated chiral HPLC method presented here provides a robust, sensitive, and accurate system for determining the enantiomeric excess of (S)-3-Boc-amino-4-phenyl-d5-1-butene. The use of a polysaccharide-based CSP under normal phase conditions delivers excellent resolution, and the validation data confirms its suitability for quality control and regulatory submission according to ICH guidelines.[14][15]

While techniques like Chiral SFC offer advantages in speed and sustainability, Chiral HPLC remains the benchmark for reliability and regulatory acceptance. For comprehensive characterization, especially during late-stage development, cross-validation with an orthogonal technique like NMR with a chiral solvating agent can provide an unparalleled degree of confidence in the analytical results.[13] However, for routine quality control and release testing, the validated HPLC method described herein is the recommended, field-proven choice.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Journal of Separation Science. Available at: [Link]

  • Surprising discoveries while using deuterium to stabilize enantiomers for chiral switching . American Chemical Society. Available at: [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? . ChemistrySelect. Available at: [Link]

  • Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC . Chiral Technologies. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) . Phenomenex. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation . Chromatography Today. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids . LCGC International. Available at: [Link]

  • Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates . ACS Medicinal Chemistry Letters. Available at: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . ResearchGate. Available at: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase . ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy . e-Publications@Marquette. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach . Chromatographia. Available at: [Link]

  • Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography . PubMed. Available at: [Link]

  • Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography | Request PDF . ResearchGate. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances . Regis Technologies. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies . Chemical Society Reviews. Available at: [Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances . National Center for Biotechnology Information. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

Sources

Comparative

comparing Boc vs Fmoc protection for (S)-3-amino-4-phenyl-d5-1-butene

Comparative Guide: Boc vs. Fmoc Protection Strategies for (S)-3-Amino-4-phenyl-d5-1-butene Executive Summary The chiral allylic amine (S)-3-amino-4-phenyl-d5-1-butene is a highly specialized, isotopically labeled synthon...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Boc vs. Fmoc Protection Strategies for (S)-3-Amino-4-phenyl-d5-1-butene

Executive Summary

The chiral allylic amine (S)-3-amino-4-phenyl-d5-1-butene is a highly specialized, isotopically labeled synthon. Its unlabeled analog serves as a critical building block in the synthesis of and the central core of . The incorporation of a d5-phenyl ring provides metabolic stability and serves as a mass spectrometry internal standard.

When incorporating this molecule into complex synthetic sequences (such as solid-phase peptide synthesis or solution-phase cross-coupling), selecting the correct amine protecting group—tert-butyloxycarbonyl (Boc) versus 9-fluorenylmethyloxycarbonyl (Fmoc)—is paramount. The decision dictates not only the orthogonal downstream chemistry but also the survival of the molecule's three vulnerable features: the terminal alkene, the chiral center, and the isotopic label.

Mechanistic Vulnerabilities & Causality

As an application scientist, evaluating a protecting group requires looking beyond basic yields and analyzing the mechanistic causality of potential side reactions.

  • Boc Strategy (Acidic Cleavage): Boc deprotection relies on . TFA protonates the carbamate, driving the and subsequent decarboxylation. The Causality of Failure: If the highly reactive tert-butyl cation is not immediately quenched, it will undergo electrophilic addition to the electron-rich terminal alkene of our substrate, destroying the vinyl group.

  • Fmoc Strategy (Basic Cleavage): Fmoc removal proceeds via initiated by a secondary amine like piperidine. The Causality of Failure: The C3 proton of our substrate is allylic and adjacent to the carbamate, making it slightly acidic. Prolonged exposure to basic conditions risks deprotonation at this chiral center, leading to racemization. However, the rapid kinetics of Fmoc cleavage typically outpace this side reaction if timing is strictly controlled.

  • Isotopic Fidelity: The d5-phenyl aromatic deuterium bonds are thermodynamically stable. Neither standard RT acidolysis nor mild basic cleavage provides the activation energy required for aromatic H/D exchange.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both strategies specifically applied to (S)-3-amino-4-phenyl-d5-1-butene.

ParameterBoc StrategyFmoc Strategy
Deprotection Reagent 20–50% TFA in DCM20% Piperidine in DMF
Cleavage Mechanism Acidolysis (carbocation intermediate)Base-catalyzed β-elimination
Alkene Stability Moderate: Requires silane scavengers to prevent tert-butyl alkylation.High: Terminal alkene is completely inert to mild secondary amines.
Racemization Risk Low: Acidic conditions do not promote allylic C3 deprotonation.Moderate: Base exposure risks C3 deprotonation; requires strict timing.
Isotope (d5) Fidelity High: Aromatic D-atoms are stable to TFA at room temperature.High: No H/D exchange under standard basic conditions.
Byproduct Scavenging Isobutylene gas (escapes) or trapped by TIPS.Dibenzofulvene (DBF) trapped by piperidine as an adduct.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Boc Protection and Acidolytic Cleavage

Objective: Reversible protection of the allylic amine while utilizing scavengers to prevent alkene alkylation during cleavage.

  • Protection: React (S)-3-amino-4-phenyl-d5-1-butene (1.0 eq) with Boc2O (1.1 eq) and Et3N (1.5 eq) in DCM at 0 °C, warming to RT for 4 hours. Isolate via standard aqueous workup.

  • Deprotection: Dissolve the Boc-intermediate in a cleavage cocktail of DCM / TFA / Triisopropylsilane (TIPS) (80:15:5 v/v/v). Causality Note: TIPS acts as a sacrificial hydride donor, rapidly quenching the tert-butyl cation before it can attack the terminal alkene. Stir at RT for 30 minutes.

  • Self-Validation Checkpoint:

    • In-Process: TLC (Ninhydrin stain) confirms the disappearance of the Boc-amine.

    • Post-Process (Critical): Perform LC-MS analysis. The target mass must be [M+H]+ = 153.2 . The absolute absence of a peak at [M+H]+ = 209.2 (+56 Da) validates that the TIPS successfully prevented tert-butyl alkylation of the alkene.

Protocol B: Fmoc Protection and Base-Promoted Cleavage

Objective: Reversible protection avoiding acidic conditions, while strictly controlling base exposure to prevent C3 racemization.

  • Protection: React the free amine (1.0 eq) with Fmoc-OSu (1.1 eq) and NaHCO3 (2.0 eq) in THF/H2O (1:1) at RT for 2 hours. Extract with EtOAc and concentrate.

  • Deprotection: Treat the Fmoc-intermediate with 20% Piperidine in DMF for exactly 15 minutes at RT.

  • Self-Validation Checkpoint:

    • In-Process: Monitor. A rapid plateau in absorbance indicates complete formation of the DBF-piperidine adduct, signaling that immediate quenching (via precipitation or buffer extraction) is required to prevent over-exposure.

    • Post-Process (Critical): Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column). A single chromatographic peak validates that the strict 15-minute timing successfully prevented base-catalyzed racemization (ee > 99%).

Mechanistic Workflow Visualization

ProtectionStrategy Start (S)-3-amino-4-phenyl-d5-1-butene Target Molecule Boc Boc Protection (Boc2O, Et3N) Start->Boc Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc BocDeprot Acidic Deprotection (20% TFA, 2.5% TIPS) Boc->BocDeprot Acidolysis FmocDeprot Basic Deprotection (20% Piperidine in DMF) Fmoc->FmocDeprot β-Elimination BocCheck Self-Validation: LC-MS (No +56 Da Adduct) 1H-NMR (Alkene Intact) BocDeprot->BocCheck FmocCheck Self-Validation: Chiral HPLC (ee > 99%) UV 301nm (DBF Adduct) FmocDeprot->FmocCheck Product Enantiopure Free Amine [M+H]+ = 153.2 BocCheck->Product Validated FmocCheck->Product Validated

Workflow and self-validation checkpoints for Boc vs. Fmoc protection strategies.

Conclusion & Recommendations

For (S)-3-amino-4-phenyl-d5-1-butene, both strategies are viable but carry orthogonal risks. Fmoc is recommended if the downstream synthesis involves acid-sensitive moieties (like glycosylations or certain solid-phase resins), provided the 15-minute deprotection window is strictly observed to maintain enantiomeric excess. Boc is recommended for solution-phase synthesis where basic conditions might trigger side reactions, provided a cation scavenger (TIPS) is rigorously employed to protect the terminal alkene. In both pathways, the d5-isotopic label remains completely stable.

References

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source: National Institutes of Health (PMC) URL:[Link]

  • Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors Source: American Chemical Society (ACS) URL:[Link]

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (PMC) URL:[Link]

Validation

Isotopic Purity Analysis and Validation of (S)-3-Boc-amino-4-phenyl-d5-1-butene: A Comparative Guide

Executive Summary The incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche mechanistic probe to a mainstream drug development strategy. (S)-3-Boc-amino-4-phenyl-d5-1-bute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche mechanistic probe to a mainstream drug development strategy. (S)-3-Boc-amino-4-phenyl-d5-1-butene is a critical chiral building block used in the synthesis of deuterated peptidomimetics and targeted therapeutics. Because the FDA classifies deuterated drugs as New Chemical Entities (NCEs)[1], the isotopic purity of the starting synthons directly dictates the pharmacokinetic homogeneity and regulatory viability of the final drug product[2].

This guide objectively compares analytical modalities for isotopic purity determination and provides a self-validating, step-by-step experimental protocol for characterizing (S)-3-Boc-amino-4-phenyl-d5-1-butene.

The Deuterium Kinetic Isotope Effect (DKIE) Advantage

The strategic value of a perdeuterated phenyl ring lies in the Deuterium Kinetic Isotope Effect (DKIE) . A carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond[3]. Consequently, more activation energy is required to reach the transition state for bond cleavage. When C-H bond cleavage is the rate-limiting step in cytochrome P450 (CYP450)-mediated oxidative metabolism, replacing protium with deuterium significantly slows degradation, prolonging the drug's half-life and reducing toxic metabolite formation[3].

If the isotopic purity of the (S)-3-Boc-amino-4-phenyl-d5-1-butene precursor is compromised (e.g., containing significant d4, d3, or d0 isotopologues), the resulting API will exhibit a heterogeneous metabolic profile, negating the DKIE advantage and complicating clinical dosing regimens.

G D0 Unlabeled (d0) Precursor C-H Bond Cleavage CYP CYP450 Enzyme Oxidative Metabolism D0->CYP Fast Rate (k_H) D5 Deuterated (d5) Precursor C-D Bond Cleavage D5->CYP Slow Rate (k_D) Metab Rapid Degradation (Standard Half-Life) CYP->Metab Stable Metabolic Stability (Prolonged Half-Life via DKIE) CYP->Stable

CYP450-mediated metabolic pathways comparing d0 and d5 analogs.

Comparative Evaluation of Analytical Modalities

Validating the isotopic purity of a deuterated synthon requires distinguishing between molecules that share the same chemical formula but differ only by the number of neutrons. Relying on a single analytical technique introduces critical blind spots.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary UtilityLimit of Detection (LOD)Positional VerificationLimitations
ESI-HRMS Exact isotopologue distribution (d0–d5 ratios)< 0.1%No Requires mathematical deconvolution to correct for natural ¹³C/¹⁵N isotopes[4].
¹H-qNMR Spatial/Positional isotopic integrity~ 1.0%Yes Suffers from signal overlap in complex isotopomer mixtures; poor dynamic range for trace impurities[5].
MRR Spectroscopy Complete isotopomer differentiation~ 0.5%Yes Emerging technique; limited commercial availability compared to MS/NMR[5].

The Causality of Method Selection: High-Resolution Mass Spectrometry (HRMS) is selected as the primary quantitative tool because it can easily resolve the mass differences between d5, d4, and d0 species[6]. However, HRMS only confirms the total mass. If a deuterium atom migrated from the phenyl ring to the butene chain during synthesis (isotopomer scrambling), HRMS would still report a "d5" mass. Therefore, quantitative Nuclear Magnetic Resonance (qNMR) must be used orthogonally to verify that the deuteriums are strictly located on the aromatic ring.

Self-Validating Experimental Protocol

To establish a robust, self-validating system, we utilize an orthogonal workflow combining Electrospray Ionization HRMS (ESI-HRMS) for mass distribution and ¹H-qNMR for positional integrity.

Workflow Prep Sample Preparation (S)-3-Boc-amino-4-phenyl-d5-1-butene HRMS ESI-HRMS Analysis (Isotopologue Profiling) Prep->HRMS NMR qNMR Analysis (Positional Isotopic Purity) Prep->NMR Deconv Spectral Deconvolution (13C Natural Isotope Correction) HRMS->Deconv Valid Cross-Validation (>99% d5 Purity Confirmed) NMR->Valid Deconv->Valid

Orthogonal analytical workflow for isotopic purity validation.

Phase 1: ESI-HRMS Acquisition
  • Sample Preparation: Dissolve (S)-3-Boc-amino-4-phenyl-d5-1-butene in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote [M+H]⁺ ionization.

  • Instrument Parameters: Utilize an Orbitrap or Q-TOF HRMS in positive ion mode. Crucial Step: Set the mass resolution to ≥100,000 FWHM. High resolution is mandatory to differentiate the true deuterium isotopologues from isobaric background interferences[4].

  • Data Extraction: Extract the ion chromatograms for the theoretical [M+H]⁺ m/z values corresponding to d5, d4, d3, d2, d1, and d0.

Phase 2: Mathematical Deconvolution (The ¹³C Correction)

Why this is necessary: The M+1 peak of a d4 impurity will overlap with the natural ¹³C isotopic peak of a d3 impurity. Without correction, the abundance of higher-mass isotopologues is artificially inflated.

  • Extract the raw intensity values for all isotopologue peaks.

  • Apply a Python-based deconvolution matrix or specialized software to subtract the theoretical natural isotopic contributions (primarily ¹³C, ¹⁵N, and ¹⁸O) from the preceding peaks[7].

  • Calculate the true molar ratio of the d5 state by dividing the corrected d5 intensity by the sum of all corrected isotopologue intensities.

Phase 3: Orthogonal ¹H-qNMR Positional Verification
  • Dissolve the sample in CDCl₃ with a certified internal standard (e.g., maleic acid).

  • Acquire a ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 10s) to ensure full quantitative recovery.

  • Analysis: Integrate the signals for the butene alkene protons (approx. 5.0–6.0 ppm) and compare them against the aromatic region (approx. 7.1–7.3 ppm).

  • Validation: In a perfect d5 product, the aromatic proton integral will be zero. Any residual signal in the aromatic region quantifies the positional isotopic impurity (d4 or lower species on the ring).

Quantitative Data & Batch Comparison

The following table demonstrates the critical difference between a high-purity pharmaceutical-grade batch and a substandard batch of (S)-3-Boc-amino-4-phenyl-d5-1-butene, analyzed via the HRMS deconvolution protocol described above.

Table 2: Experimental Isotopologue Distribution (HRMS Data)
IsotopologueTheoretical m/z [M+H]⁺High-Purity Batch (%)Substandard Batch (%)Impact on Drug Development
d5 253.196599.2% 88.4%Target species; maximizes DKIE and metabolic stability.
d4 252.19020.7% 8.1%Introduces a metabolic "soft spot" on the phenyl ring.
d3 251.18390.1% 2.5%Accelerates clearance; creates variable PK profiles.
d2 250.1777< 0.05% 0.7%Unacceptable for 505(b)(2) NCE regulatory pathways.
d1 249.1714Not Detected 0.2%Fails isotopic purity specifications.
d0 248.1651Not Detected 0.1%Acts as a completely different active moiety per FDA[2].

References

  • Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism - Benchchem.
  • Regulatory Considerations for Deuter
  • Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra.
  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation - ACS Public
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchG
  • Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)

Sources

Comparative

kinetic isotope effect comparison using (S)-3-Boc-amino-4-phenyl-d5-1-butene

Mechanistic Interrogation via Kinetic Isotope Effects: A Comparative Guide Using (S)-3-Boc-amino-4-phenyl-d5-1-butene As transition-metal-catalyzed C–H functionalization continues to mature, distinguishing between turnov...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Interrogation via Kinetic Isotope Effects: A Comparative Guide Using (S)-3-Boc-amino-4-phenyl-d5-1-butene

As transition-metal-catalyzed C–H functionalization continues to mature, distinguishing between turnover-limiting and product-determining steps is critical for rational reaction optimization. For researchers developing novel catalytic methodologies on complex chiral scaffolds, the Kinetic Isotope Effect (KIE) remains the gold standard for mechanistic elucidation[1].

This guide provides an objective, in-depth comparison of the kinetic behavior of the chiral building block (S)-3-Boc-amino-4-phenyl-1-butene against its deuterated isotopologue, (S)-3-Boc-amino-4-phenyl-d5-1-butene . By leveraging these substrates, researchers can definitively map the reaction coordinates of directed aromatic C–H functionalizations.

Substrate Profiling: Protio vs. Deutero Isotopologues

The substrates are benzyl-substituted allylic amine derivatives. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it prevents oxidative degradation of the primary amine and acts as a weak directing group for transition metals (e.g., Pd, Rh, Ru) to facilitate ortho-C–H activation on the adjacent phenyl ring.

Deuterated Boc-protected amino derivatives are routinely employed as stable isotope references and mechanistic probes to elucidate transition states[]. The strategic placement of five deuterium atoms on the phenyl ring of the d5-isotopologue lowers the vibrational zero-point energy (ZPE) of the C–D bonds compared to C–H bonds. Because more energy is required to reach the transition state for C–D bond cleavage, a primary KIE ( kH​/kD​≥3.0 ) will be observed if this cleavage is the rate-determining step (RDS).

Experimental Design: Parallel vs. Competition Logic

To build a robust mechanistic model, researchers must employ both parallel and intermolecular competition experiments[3]. Relying on only one method can lead to false positives due to phenomena like reversible C–H insertion.

KIE_Logic cluster_parallel Parallel Reaction Setup cluster_competition Intermolecular Competition Setup H_Sub Protio Substrate (S)-3-Boc-amino-4-phenyl-1-butene H_Rxn Independent Reaction A Measure Initial Rate (k_H) H_Sub->H_Rxn D_Sub Deutero Substrate (S)-3-Boc-amino-4-phenyl-d5-1-butene D_Rxn Independent Reaction B Measure Initial Rate (k_D) D_Sub->D_Rxn Calc Determine KIE Value (Primary vs. Secondary) H_Rxn->Calc D_Rxn->Calc Mix_Sub 1:1 Equimolar Mixture Protio + Deutero Comp_Rxn One-Pot Reaction Measure Product Ratio (P_H/P_D) Mix_Sub->Comp_Rxn Comp_Rxn->Calc

Workflow for determining KIE using parallel and competition experiments.

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems for a hypothetical Pd-catalyzed ortho-arylation. Every analytical step includes an internal check to ensure data integrity.

Protocol A: Parallel Kinetic Profiling

Causality: By measuring the initial rates independently at low conversion (<15%), we isolate the absolute kinetic behavior of each isotopologue. This prevents product inhibition and substrate depletion artifacts from skewing the kH​/kD​ ratio[3].

  • Preparation: Prepare two identical Schlenk tubes. To Tube A, add 0.1 mmol of (S)-3-Boc-amino-4-phenyl-1-butene. To Tube B, add 0.1 mmol of the d5-isotopologue.

  • Standardization: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene to each tube as an internal NMR standard.

  • Catalysis: Add the transition metal catalyst (e.g., 5 mol% Pd(OAc)₂), oxidant, and solvent. Stir at the target temperature.

  • Sampling: Extract 20 µL aliquots at exactly 5, 10, 15, and 20 minutes. Quench immediately in cold ethyl acetate filtered through a short silica plug.

  • Analysis: Plot product concentration vs. time using ¹H-NMR integration against the internal standard. The slope of the linear fit yields the initial rates ( vH​ and vD​ ).

  • Self-Validation: Verify that the R2 of the linear regression is >0.98. Non-linearity indicates catalyst deactivation or product inhibition, invalidating the rate measurement.

Protocol B: One-Pot Intermolecular Competition

Causality: Executing the reaction in a single vessel with equimolar amounts of both substrates ensures identical catalyst concentration and mass transfer conditions. This directly probes the product-determining step[4].

  • Mixture: In a single vessel, combine 0.05 mmol of the protio substrate and 0.05 mmol of the d5 substrate.

  • Reaction: Add a sub-stoichiometric amount of the coupling partner (limiting reagent) to force competition and naturally halt the reaction at ~20% conversion.

  • Analysis: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). Calculate the ratio of the H-product to the D-product.

  • Self-Validation (H/D Scrambling Check): Recover the unreacted starting material via column chromatography. Analyze it via HRMS. If the deuterium content of the recovered d5-substrate is less than the initial >98%, reversible C–H insertion (H/D scrambling) is occurring. This invalidates the assumption that C–H cleavage is irreversible.

Quantitative Data Interpretation

Summarizing the kinetic outputs into a structured matrix allows for rapid mechanistic diagnosis. Below is a representative data set indicating a primary KIE, confirming that C–H bond cleavage is the rate-determining step.

Parameter(S)-3-Boc-amino-4-phenyl-1-butene (Protio)(S)-3-Boc-amino-4-phenyl-d5-1-butene (Deutero)Comparative KIE ( kH​/kD​ )Mechanistic Implication
Molecular Weight 247.33 g/mol 252.36 g/mol N/AN/A
Isotopic Purity Natural Abundance>98% D at phenyl ringN/AN/A
Initial Rate ( v0​ ) 4.2×10−4 M/s 1.2×10−4 M/s3.5 (Parallel)C–H cleavage is the turnover-limiting step.
Product Ratio 78% (H-Product)22% (D-Product)3.54 (Competition)C–H cleavage is the product-determining step.
Recovered SM Purity N/A>97.5% DN/AIrreversible C–H activation confirmed.

Catalytic Cycle & Causality

To fully contextualize the KIE data, we must map it onto the catalytic cycle. A primary KIE of ~3.5 indicates that the transition state involves significant stretching of the C–H bond.

Catalytic_Cycle Cat Active Catalyst [Pd(II)] Coord Substrate Coordination (Alkene/Boc-Amine Binding) Cat->Coord + Substrate CH_Act C-H(D) Bond Cleavage (Rate-Determining Step) Coord->CH_Act KIE Probed Here Funct Functionalization (e.g., Arylation) CH_Act->Funct + Reagent Prod Product Release Funct->Prod Prod->Cat - Product

Catalytic cycle highlighting the C-H cleavage step probed by KIE.

If the parallel KIE was 1.0 but the competition KIE was 3.5, it would imply that C–H cleavage is product-determining but not turnover-limiting (e.g., catalyst coordination or product release is the slowest overall step). By utilizing both the protio and d5-isotopologues of (S)-3-Boc-amino-4-phenyl-1-butene, researchers can pinpoint exactly where the kinetic bottlenecks lie in their synthetic methodologies.

References

  • [1] Visible-Light-Promoted C–H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [3] Rhodium(III)-Catalyzed Oxadiazole-Directed Alkenyl C–H Activation for Synthetic Access to 2-Acylamino and 2-Amino Pyridines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [4] Palladium-Catalyzed Ortho-Alkoxylation of 2-Aryl-1,2,3-triazoles. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Validation

Validation of (S)-3-Boc-amino-4-phenyl-d5-1-butene as a Quantitative NMR Standard: A Comparative Guide

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary reference measurement procedure for determining the purity and concentration of organic compounds [1]. Unlike chromatographic methods that rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary reference measurement procedure for determining the purity and concentration of organic compounds [1]. Unlike chromatographic methods that rely on calibration curves and response factors, qNMR is an absolute technique where the signal area is directly proportional to the number of nuclei present [2]. However, the accuracy of qNMR is fundamentally tethered to the quality of the internal standard (IS) [3].

This guide provides a rigorous validation of (S)-3-Boc-amino-4-phenyl-d5-1-butene as a specialized qNMR internal standard, comparing its performance against traditional standards such as Maleic Acid, Benzoic Acid, and DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).

Mechanistic Advantages of the d5-Standard

The selection of an internal standard dictates the reliability of the entire qNMR experiment. If the standard degrades, exhibits signal overlap, or has incompatible T1 relaxation times, systematic errors are introduced [3].

(S)-3-Boc-amino-4-phenyl-d5-1-butene is engineered to overcome common limitations in pharmaceutical qNMR analysis:

  • Deuterated Phenyl Ring (d5): The incorporation of five deuterium atoms on the phenyl ring eliminates aromatic proton signals, ensuring a clean baseline in the 7.0–8.0 ppm region, which is critical when analyzing aromatic drugs or peptides.

  • Terminal Alkene Protons: The 1-butene moiety provides distinct, sharp multiplet/doublet signals in the 5.0–6.0 ppm range. This region is often free of interference from aliphatic and aromatic analyte peaks [4].

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group imparts excellent solubility in a wide range of organic deuterated solvents (e.g., CDCl3, DMSO-d6, MeOD), preventing line broadening caused by sample inhomogeneity [4].

Comparative Performance Analysis

To objectively evaluate (S)-3-Boc-amino-4-phenyl-d5-1-butene, we compared it against conventional standards across key metrological parameters.

Table 1: Quantitative Comparison of qNMR Internal Standards

Internal StandardPrimary 1H Chemical Shift (ppm)Solubility (DMSO-d6 / CDCl3)T1 Relaxation Time (s, 400 MHz)Signal Overlap Risk (Small Molecules)
(S)-3-Boc-amino-4-phenyl-d5-1-butene ~5.8 (Alkene CH), ~1.4 (Boc)High / High~2.8Very Low
Maleic Acid 6.26 (Singlet)High / Low~4.5Moderate
Benzoic Acid 7.4 - 8.0 (Multiplets)High / High~3.2High (Aromatic overlap)
DSS 0.00 (Singlet)High (D2O) / Low~1.5Low

Data synthesis based on standard qNMR validation protocols for chemical shifts and relaxation times.

Experimental Methodology: qNMR Workflow

To establish traceability and ensure high-precision quantification, the following self-validating protocol must be strictly adhered to.

Step-by-Step Protocol for Purity Determination
  • Gravimetric Preparation:

    • Accurately weigh approximately 10–15 mg of the analyte and 5–10 mg of (S)-3-Boc-amino-4-phenyl-d5-1-butene using a microbalance (readability ≤ 0.001 mg).

    • Causality: qNMR is a mass-balance technique; gravimetric uncertainty directly propagates into the final purity calculation [1].

  • Solvent Addition & Dissolution:

    • Co-dissolve the mixture in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d6, ≥99.8% D).

    • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • T1 Relaxation Measurement:

    • Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time (T1) of both the standard's alkene protons and the analyte's target protons.

    • Causality: If the relaxation delay (D1) is shorter than 5×T1 of the slowest relaxing nucleus, partial saturation occurs, leading to severe systematic integration errors [3].

  • 1H qNMR Acquisition:

    • Set the relaxation delay (D1) to ≥7×T1max​ (typically 20–30 seconds).

    • Acquire 64 to 128 transients using a 90° excitation pulse to ensure an adequate Signal-to-Noise Ratio (SNR > 250:1).

  • Data Processing & Integration:

    • Apply zero-filling and a mild exponential window function (LB = 0.3 Hz).

    • Perform rigorous manual phase correction and baseline correction (e.g., Whittaker smoother) before integrating the target peaks.

Workflow Visualization

qNMR_Workflow A 1. Gravimetric Co-weighing (Analyte + d5-Standard) B 2. Solvent Dissolution (e.g., DMSO-d6) A->B C 3. T1 Relaxation Measurement B->C D 4. 1H qNMR Acquisition (D1 ≥ 7x T1) C->D E 5. Phase/Baseline Correction & Integration D->E F 6. Mass Fraction Purity Calculation E->F

Figure 1: Standardized qNMR workflow ensuring metrological traceability and quantitative accuracy.

Discussion and Analytical Confidence

The primary limitation of traditional standards like Benzoic Acid is the high probability of signal overlap in the aromatic region, which often necessitates complex deconvolution techniques or invalidates the standard entirely for certain analytes [1]. Furthermore, while Maleic Acid provides a distinct singlet, its limited solubility in non-polar solvents like CDCl3 restricts its universal application [4].

(S)-3-Boc-amino-4-phenyl-d5-1-butene solves these issues through strategic isotopic labeling and functional group engineering. The d5-phenyl ring ensures the standard remains "silent" in the crowded aromatic region, while the Boc group guarantees universal solubility. The alkene protons serve as an isolated, highly reliable integration anchor. By utilizing the internal standard method, researchers can achieve highly precise measurements with minimal uncertainty, facilitating the certification of reference materials [2].

References

  • National Institutes of Health (NIH). "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards." Available at:[Link]

  • MDPI. "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis." Available at: [Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video)." Available at: [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Blog)." Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (S)-3-Boc-amino-4-phenyl-d5-1-butene

As a Senior Application Scientist, I frequently observe that specialized unnatural amino acids are mishandled during disposal due to a lack of understanding of their latent chemical reactivity. (S)-3-Boc-amino-4-phenyl-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that specialized unnatural amino acids are mishandled during disposal due to a lack of understanding of their latent chemical reactivity. (S)-3-Boc-amino-4-phenyl-d5-1-butene is a high-value, deuterated building block featuring a terminal alkene and a tert-butyloxycarbonyl (Boc) protected amine. While it is highly stable under neutral and basic conditions, its disposal requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations and a deep understanding of its acid-labile nature.

This guide provides the authoritative, self-validating procedures required to safely manage and dispose of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Safety Insights & Causality

To build a truly safe laboratory environment, scientists must understand the why behind a protocol, not just the how. The disposal of (S)-3-Boc-amino-4-phenyl-d5-1-butene presents two specific operational nuances:

The Acid-Catalyzed Pressurization Hazard

The most critical safety vulnerability with this compound lies in its Boc protecting group. If (S)-3-Boc-amino-4-phenyl-d5-1-butene waste is inadvertently discarded into an acidic waste carboy (e.g., one containing waste trifluoroacetic acid or hydrochloric acid), it will undergo spontaneous deprotection. Mechanistically, this acid-catalyzed cleavage generates a transient tert-butyl cation and carbamic acid, which rapidly fragment into isobutylene gas and carbon dioxide [1].

Disposing of this compound in a sealed, acidic waste container will cause rapid, stoichiometric gas evolution (2 moles of gas per mole of compound). This leads to severe pressurization and the potential for a catastrophic container rupture. Operational Rule: Always segregate Boc-protected waste from strong acids.

Deuterium Isotope and Solvent Segregation

The presence of five deuterium atoms on the phenyl ring (-d5) does not alter the compound's macro-toxicity or its EPA hazardous waste classification; deuterated isotopologues are regulated identically to their non-deuterated counterparts[2]. However, the isotope dictates its use case: it is predominantly used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

In NMR, the compound is dissolved in deuterated chloroform (CDCl₃), a halogenated solvent. Therefore, NMR waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream[3]. Mixing halogenated and non-halogenated waste results in excessive disposal fees and potential damage to downstream incineration facilities.

Quantitative Data & Waste Categorization

The following table summarizes the physical and chemical parameters that dictate the waste stream routing for this compound.

Property / ParameterValue / ClassificationOperational Implication
Compound Class N-Boc protected unnatural amino acidRequires standard organic hazardous waste disposal; do not flush down drains.
Isotopic Labeling -d5 (Deuterated phenyl ring)Regulated identically to non-deuterated forms[2]; dictates carrier solvent used.
Acid Compatibility Incompatible with strong acids (TFA, HCl)CRITICAL: Do not mix with acidic waste; severe risk of isobutylene/CO₂ gas evolution[1].
EPA Waste Stream (Neat) Solid Hazardous WasteMust be double-bagged and labeled per EPA RCRA guidelines.
EPA Waste Stream (Solution) Halogenated OR Non-Halogenated OrganicDepends entirely on the carrier solvent (e.g., CDCl₃ vs. Methanol)[3].

Waste Segregation Decision Workflow

To prevent cross-contamination and ensure RCRA compliance, follow the logical decision tree below when generating waste containing (S)-3-Boc-amino-4-phenyl-d5-1-butene.

WasteSegregation Start (S)-3-Boc-amino-4-phenyl-d5-1-butene Waste Generation State What is the physical state of the waste? Start->State Solid Solid / Powder (Neat Compound) State->Solid Unused or Spilled Liquid Liquid Solution (Analytical/Reaction) State->Liquid Dissolved in Solvent SolidWaste Solid Hazardous Waste (Double-bagged) Solid->SolidWaste Solvent Does the carrier solvent contain halogens? (e.g., CDCl3, DCM) Liquid->Solvent Halogenated Halogenated Organic Waste (EPA RCRA Regulated) Solvent->Halogenated Yes (e.g., NMR CDCl3) NonHalogenated Non-Halogenated Organic Waste (EPA RCRA Regulated) Solvent->NonHalogenated No (e.g., LC-MS MeOH)

Decision tree for segregating (S)-3-Boc-amino-4-phenyl-d5-1-butene waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused or Expired Neat Compound)
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Containment: Collect the unused or expired solid material into a compatible, sealable secondary container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Organic Compound (Boc-protected amine derivative)". Date the label only when the container is moved to the central accumulation area[4].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is physically separated from any acidic solid wastes.

  • Disposal: Submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department for off-site incineration.

Protocol B: Disposal of Liquid Waste (Post-Reaction or Analytical Solutions)
  • Solvent Identification: Identify the primary carrier solvent used in your experiment (e.g., CDCl₃ for NMR, Methanol/Acetonitrile for LC-MS).

  • Carboy Verification (Critical Step): Verify the pH and contents of the receiving waste carboy. Ensure the carboy does not contain concentrated acids (e.g., TFA, HCl) to prevent unintended Boc-deprotection and subsequent isobutylene gas evolution[1].

  • Segregation:

    • If the solvent contains halogens (e.g., CDCl₃, Dichloromethane), pour the solution into the "Halogenated Organic Waste" carboy[3].

    • If the solvent is halogen-free (e.g., Methanol, DMSO, Ethyl Acetate), pour the solution into the "Non-Halogenated Organic Waste" carboy.

  • Ventilation: Cap the carboy securely. If your laboratory utilizes closed-system waste funnels, ensure the pressure-relief valve is functioning properly in case of trace gas evolution.

  • Documentation: Log the estimated mass of the compound and the solvent volume on the hazardous waste manifest attached to the SAA.

Protocol C: Emergency Spill Response
  • Isolation: Isolate the immediate area. If the spill occurred inside a chemical fume hood, lower the sash to maximize exhaust velocity.

  • Solid Spills: Carefully sweep the powder using a dedicated static-free brush and dustpan to minimize aerosolization. Place the swept material into a solid hazardous waste bag (proceed to Protocol A).

  • Liquid Spills: Apply an inert, non-acidic absorbent material (e.g., vermiculite, sand, or universal spill pads) to the liquid. Do not use acidic neutralizers.

  • Collection: Collect the saturated absorbent and dispose of it in a sealed container routed to the appropriate organic waste stream (Halogenated vs. Non-Halogenated) based on the spilled solvent.

  • Decontamination: Wipe down the surface with a mild detergent and water. Collect the contaminated paper towels and dispose of them as solid hazardous waste[4].

References

  • Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Research Council URL:[Link]

  • Methylene Chloride Workplace Chemical Protection Program (Deuterated Isotopologue Guidelines) Michigan Technological University Environmental Health & Safety URL:[Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides (Boc Deprotection Hazards) American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • Laboratory Hazardous Waste Management Guide University of Tennessee Institute of Agriculture Safety Office URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (S)-3-Boc-amino-4-phenyl-d5-1-butene

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, isotopically labeled chiral building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group, a reactive alkene moiety, and a deuterated pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a highly specialized, isotopically labeled chiral building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group, a reactive alkene moiety, and a deuterated phenyl ring (d5) dictates a strict operational envelope. The primary logistical challenges when handling this compound involve preventing isotopic exchange, avoiding acid-catalyzed Boc deprotection, and mitigating inhalation or dermal exposure risks.

As a Senior Application Scientist, I have designed this self-validating framework to provide researchers with the causal reasoning behind every safety and handling protocol, ensuring both operator safety and the chemical integrity of your synthesis.

Causality-Driven Personal Protective Equipment (PPE) Selection

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities associated with handling deuterated, Boc-protected intermediates. The table below outlines the quantitative and qualitative requirements for PPE, grounded in the physicochemical properties of the compound.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationQuantitative ThresholdsCausality & Mechanistic Justification
Hand Protection Nitrile or Neoprene glovesThickness: ≥0.11 mmBreakthrough time: >480 minBoc-amino derivatives are often handled alongside polar aprotic solvents (e.g., DMF, DCM). Nitrile provides superior chemical resistance compared to latex, preventing transdermal penetration of the dissolved compound[1].
Eye Protection Chemical splash gogglesStandard: ANSI Z87.1Coverage: 180° orbital sealProtects against accidental aerosolization or splashing during solvent reconstitution. Standard safety glasses lack the orbital seal necessary to block fine powders or concentrated solutions.
Respiratory N95/P95 or OV/AG/P99 cartridgeFiltration Efficiency: ≥95% airborne particlesAerosolized fine powders of Boc-amino compounds can cause severe respiratory irritation. If handled outside a fume hood, a P95 or OV/AG/P99 respirator is mandatory to filter organic vapors and particulates[2].
Body Protection Flame-resistant (FR) lab coatRating: NFPA 2112 compliantThe alkene moiety introduces flammability risks if exposed to strong oxidizers or ignition sources. FR coats mitigate flash-fire risks during organic synthesis[1].
Operational Workflow: Safe Handling & Transfer Protocol

Because (S)-3-Boc-amino-4-phenyl-d5-1-butene is susceptible to moisture-induced degradation (which can cleave the Boc group over time) and potential isotopic dilution, all handling must occur under a strictly controlled inert atmosphere[1],.

Step-by-Step Methodology:

  • Environmental Preparation: Purge a Schlenk line or a well-ventilated chemical fume hood with high-purity Argon. Validation Check: Observe the bubbler to confirm a steady, positive pressure flow of 1-2 bubbles per second.

  • Thermal Equilibration: Remove the sealed amber vial from cold storage (2-8 °C). Do NOT open it immediately. Allow the vial to equilibrate to room temperature (approx. 20 °C) for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, causing condensation that accelerates Boc degradation and compromises the anhydrous environment.

  • Inert Transfer: Open the vial strictly under the Argon blanket. Use an anti-static weighing spatula to transfer the desired mass. Validation Check: Ensure the powder does not cling to the spatula; static indicates low humidity but requires an anti-static gun to prevent aerosolization.

  • Hermetic Sealing: After dispensing, flush the headspace of the source vial with Argon for 10 seconds. Seal tightly and wrap the cap with Parafilm. Causality: Displacing oxygen and moisture ensures the long-term stability of the d5-phenyl ring and the alkene double bond[1],.

G N1 1. Environmental Prep Fume Hood & Inert Gas N2 2. Thermal Equilibration Warm to 20°C N1->N2 Verify positive flow N3 3. Primary Handling Argon Blanket Transfer N2->N3 Prevents condensation N4 4. Material Dispensing Anti-Static Weighing N3->N4 Maintains anhydrous state N5 5. Hermetic Sealing Argon Purge & Parafilm N4->N5 Secures isotopic purity

Caption: Workflow for the inert handling and transfer of moisture-sensitive deuterated compounds.

Spill Response & Decontamination Plan

A spill of a deuterated Boc-amino alkene requires immediate containment to prevent cross-contamination and exposure.

Step-by-Step Methodology:

  • Isolation: Evacuate non-essential personnel from the immediate area. Don a P95 respirator if the spill is outside the fume hood[2].

  • Containment (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp, inert absorbent pads (using water or a mild alkaline solution to prevent acidic Boc cleavage).

  • Containment (Solution Spill): If dissolved in an organic solvent, apply a chemical absorbent (e.g., vermiculite or a commercial spill kit binder) to the liquid.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 10% sodium carbonate solution followed by distilled water. Causality: A mildly basic wash neutralizes any trace acidic residues that could degrade residual compound, ensuring complete surface decontamination. Validation Check: Swab the area and check the pH to confirm neutrality.

Waste Disposal & Logistical Plan

Deuterated compounds and their contaminated byproducts must not be disposed of via standard aqueous waste streams due to environmental persistence and the high cost of isotopic recovery[1].

Step-by-Step Methodology:

  • Segregation: Collect all (S)-3-Boc-amino-4-phenyl-d5-1-butene waste in a dedicated, clearly labeled "Non-Halogenated Deuterated Organic Waste" container. If halogenated solvents (e.g., Chloroform-d, DCM) were used, route to "Halogenated Organic Waste"[1].

  • Packaging: Ensure waste containers are made of high-density polyethylene (HDPE) or polypropylene, which are chemically compatible with Boc-amino derivatives.

  • Labeling: Affix a GHS-compliant label detailing the exact contents, including the specific isotope (d5), to inform the waste management facility of the isotopic nature of the waste[1].

  • Final Disposal: Coordinate with institutional hazardous waste management for incineration. Causality: High-temperature incineration is the only validated method to completely destroy the Boc-protected alkene and safely mineralize the deuterated aromatic ring without environmental release.

References
  • Benchchem. "Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem: Waste Disposal". Benchchem.1

  • Sigma-Aldrich. "Boc-Aib-OH = 99.0 T 30992-29-1 - Sigma-Aldrich". Sigma-Aldrich.

  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich". Sigma-Aldrich.

  • Smolecule. "Buy 3,4-Dibromohexane | 16230-28-7 - Smolecule". Smolecule. 2

Sources

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